SB-332235
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRWOHEKQGKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-15-9 | |
| Record name | SB-332235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276702159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-332235 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLP8UVL8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-332235 on CXCR2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating the recruitment of neutrophils to sites of inflammation.[1][2] Its activation by ligands, most notably Interleukin-8 (CXCL8), triggers a cascade of intracellular signaling events crucial for leukocyte migration and activation.[2] Consequently, CXCR2 has emerged as a significant therapeutic target for a wide range of inflammatory diseases.[3] SB-332235 is a potent, selective, and orally active nonpeptide antagonist of the CXCR2 receptor.[4][5][6] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
The CXCR2 Receptor and Its Signaling Cascade
CXCR2 is a class A GPCR predominantly expressed on the surface of neutrophils, as well as on other immune cells like monocytes and mast cells.[2] In humans, its primary activating ligand is CXCL8, although it can also be activated by other ELR+ CXC chemokines such as CXCL1, CXCL5, and CXCL6.[7][8]
Upon ligand binding, CXCR2 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, specifically of the Gαi family.[9] This interaction is sensitive to pertussis toxin, confirming the involvement of Gαi.[9] The activation sequence proceeds as follows:
-
G Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ dimer.[2][9]
-
Downstream Effectors: Both the Gαi and Gβγ subunits activate distinct downstream signaling pathways.
-
Second Messenger Generation:
-
PLC-β Activation: Leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[7][9]
-
PI3K Activation: Initiates the PI3K/Akt signaling cascade, which is crucial for cell survival and migration.[7][9]
-
-
MAPK Pathway Activation: CXCR2 activation also leads to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and motility.[7][9]
-
Receptor Desensitization and Internalization: Following activation, the CXCR2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G proteins (desensitization) and mediate its internalization via clathrin-coated pits.[2][8]
The culmination of these signaling events is a robust chemotactic response, directing neutrophils to migrate along a chemokine gradient towards the site of inflammation.[1]
This compound: A Selective CXCR2 Antagonist
This compound is a small molecule, nonpeptide compound identified as a potent and highly selective antagonist of the CXCR2 receptor.[4] Its mechanism of action is centered on the direct inhibition of ligand-mediated receptor activation and subsequent downstream signaling.
Binding and Functional Inhibition
This compound acts as a competitive antagonist, preventing the binding of CXCL8 and other cognate chemokines to the CXCR2 receptor.[6][10] This inhibitory action has been quantified in several key functional assays:
-
Inhibition of Ligand Binding: this compound potently inhibits the binding of human CXCL8 to the rabbit CXCR2 receptor.[7]
-
Inhibition of Calcium Mobilization: It effectively blocks CXCL8-induced calcium mobilization, a direct consequence of PLC-β activation.[6][7]
-
Inhibition of Chemotaxis: this compound is a powerful inhibitor of CXCL8-induced neutrophil chemotaxis, demonstrating its ability to disrupt the primary physiological function of CXCR2 activation.[7]
The selectivity of this compound is a key characteristic. It displays a significantly higher affinity for CXCR2 compared to the closely related CXCR1 receptor, to which CXCL8 also binds.[4][5]
In Vivo Anti-Inflammatory Effects
The antagonistic properties of this compound observed in vitro translate to significant anti-inflammatory efficacy in various preclinical models. Administration of this compound has been shown to:
-
Reduce the number of total leukocytes, particularly neutrophils and monocytes, in synovial fluid in rabbit models of acute and chronic arthritis.[4]
-
Decrease the levels of pro-inflammatory mediators such as PGE2, LTB4, LTC4, and IL-8 in the synovial fluid of arthritic rabbits.[4][11]
-
Exhibit neuroprotective effects by suppressing microglial activation and the NLRP3 inflammasome signaling cascade in animal models of traumatic brain injury and Alzheimer's disease.[10][12][13]
Quantitative Data Presentation
The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.
| Assay | Target | Ligand | IC50 Value (nM) | Reference |
| Calcium Mobilization | Human CXCR2 | Human CXCL8 | 7.7 | [4][5][6][14] |
| Calcium Mobilization | Human CXCR1 | Human CXCL8 | 2200 | [7] |
| Ligand Binding | Rabbit CXCR2 | Human CXCL8 | 40.5 | [7] |
| Chemotaxis | Rabbit Neutrophils | Human CXCL8 | 0.75 | [7] |
Table 1: Potency of this compound in Functional Assays
| Receptor | IC50 (nM) | Selectivity (Fold) | Reference |
| Human CXCR2 | 7.7 | - | [4][5] |
| Human CXCR1 | ~2200 | ~285 | [4][5][7] |
Table 2: Selectivity of this compound for CXCR2 over CXCR1
Key Experimental Protocols
The characterization of this compound relies on standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
Radioligand Competition Binding Assay
Objective: To determine the affinity of this compound for the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human or rabbit CXCR2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with a binding buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of radiolabeled CXCL8 (e.g., [125I]CXCL8, typically at or below its Kd value), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, omit the competitor (this compound).
-
For non-specific binding, add a high concentration of unlabeled CXCL8 (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through a GF/C glass fiber filter plate, pre-soaked in a blocking agent like polyethyleneimine, to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit CXCL8-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate CXCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with a Hanks' Balanced Salt Solution (HBSS) or similar buffer containing probenecid (to prevent dye leakage).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM), in the buffer for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently two to three times with the buffer to remove extracellular dye.
-
-
Inhibition and Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed concentration of CXCL8 (typically an EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by CXCL8 in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
Objective: To assess the ability of this compound to block the directed migration of neutrophils towards a CXCL8 gradient.
Methodology:
-
Neutrophil Isolation:
-
Isolate primary human or rabbit neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque followed by dextran sedimentation).
-
Lyse any remaining red blood cells with a hypotonic solution.
-
Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup (Boyden Chamber/Transwell):
-
Use a 96-well chemotaxis plate with a porous polycarbonate membrane (e.g., 3-5 µm pore size) separating the upper and lower chambers.
-
In the lower wells, add the assay medium containing CXCL8 (at a chemoattractant concentration, e.g., 10 nM) with or without various concentrations of this compound. Include a negative control (medium alone) and a positive control (CXCL8 alone).
-
Carefully place the membrane over the lower wells.
-
-
Cell Migration:
-
Add the neutrophil suspension (50-100 µL) to the top of the membrane in the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik or a fluorescent dye like Calcein AM).
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, lyse the migrated cells and quantify them using a fluorescent or colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis relative to the positive control (CXCL8 alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations: Pathways and Workflows
CXCR2 Signaling Pathway and this compound Inhibition
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Chemotaxis Assay
Caption: Generalized workflow for an in vitro neutrophil chemotaxis assay.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule antagonists of the CXCR2 and CXCR1 chemokine receptors as therapeutic agents for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]
The CXCR2 Antagonist SB-332235: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-332235 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Possessing oral activity, it has demonstrated significant efficacy in preclinical models of inflammation and oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols from seminal studies are presented, alongside a summary of its quantitative effects on cellular and in vivo models. Furthermore, this document elucidates the critical signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers investigating CXCR2-mediated pathologies.
Chemical Structure and Properties
This compound, with the chemical formula C13H10Cl3N3O4S, is a urea derivative.[1] Its structure is characterized by a dichlorophenyl urea moiety linked to a chloro-hydroxyphenyl sulfonamide.
-
IUPAC Name: 3-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-1-(2,3-dichlorophenyl)urea[1]
-
CAS Number: 276702-15-9[1]
-
Molecular Weight: 410.66 g/mol [1]
-
SMILES String: NS(=O)(=O)C1=C(O)C(=CC=C1Cl)NC(=O)NC1=CC=CC(Cl)=C1Cl[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H10Cl3N3O4S | [1] |
| Molecular Weight | 410.66 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound functions as a selective antagonist of CXCR2, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[3] CXCR2 is activated by several ELR+ CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8), and growth-related oncogene-α (GROα or CXCL1).[3][4] By binding to CXCR2, this compound allosterically inhibits the binding of these chemokines, thereby preventing downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation.[5]
The selectivity of this compound for CXCR2 over the closely related CXCR1 is a key feature, with a reported 285-fold greater affinity for CXCR2.[4] This selectivity is crucial for dissecting the specific roles of these receptors in various inflammatory and disease processes.
Signaling Pathways
The antagonism of CXCR2 by this compound disrupts key inflammatory signaling pathways. The binding of chemokines like CXCL1 and CXCL8 to CXCR2 typically initiates a cascade involving G-protein activation, leading to downstream effects such as calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and ultimately, cell migration and inflammation.[2][6]
Furthermore, recent evidence has linked the CXCL1-CXCR2 axis to the activation of the NLRP3 inflammasome in macrophages.[7][8] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[9][10] By blocking CXCR2, this compound can attenuate this inflammasome activation.
Below are diagrams illustrating the CXCR2 signaling pathway and its connection to the NLRP3 inflammasome, and how this compound interferes with these processes.
Experimental Data
This compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type/System | Ligand | IC50 | Reference |
| Receptor Binding | Rabbit CXCR2 | Human IL-8 | 7.7 nM | [4] |
| Chemotaxis | Rabbit Neutrophils | Human IL-8 | 0.75 nM | [5] |
| Cell Viability | AML Cell Lines | - | 1-100 µM | [7] |
Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Chronic Antigen-Induced Arthritis
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Synovial Fluid Leukocytes (cells/mL x 10^6) | % Inhibition | Reference |
| Vehicle | - | 25.4 ± 4.5 | - | [5] |
| This compound | 10 | 15.2 ± 3.1 | 40% | [5] |
| This compound | 25 | 8.9 ± 1.8 | 65% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Rabbit Neutrophil Chemotaxis Assay
-
Objective: To determine the in vitro potency of this compound to inhibit IL-8-induced neutrophil migration.
-
Methodology:
-
Isolate neutrophils from fresh rabbit blood using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
Resuspend purified neutrophils in Hanks' Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA).
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Use a 48-well micro-chemotaxis chamber with a polycarbonate filter (5 µm pore size).
-
Add human IL-8 (1 nM) to the lower wells of the chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter, fix, and stain with Diff-Quik.
-
Quantify the number of migrated cells by light microscopy.
-
Calculate the IC50 value by non-linear regression analysis.[5]
-
Rabbit Model of Chronic Antigen-Induced Arthritis
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a chronic model of inflammatory arthritis.
-
Animal Model: Female New Zealand White rabbits (2.5-3.0 kg).
-
Methodology:
-
Immunize rabbits with ovalbumin (OVA) emulsified in Freund's complete adjuvant.
-
Two weeks after immunization, induce arthritis by intra-articular injection of OVA into one knee joint.
-
On day 1 post-OVA challenge, begin oral administration of this compound (10 or 25 mg/kg) or vehicle, twice daily (b.i.d.), for 14 consecutive days.
-
On day 15, euthanize the animals and collect synovial fluid from the arthritic knee joint.
-
Perform total and differential leukocyte counts on the synovial fluid using a hemocytometer and stained cytospins.
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA).[5]
-
AML Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of acute myeloid leukemia (AML) cells.
-
Cell Lines: Various human AML cell lines.
-
Methodology:
-
Plate AML cells in 96-well plates at a predetermined density.
-
Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) or vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control and determine the dose-dependent effect on cell viability.[7]
-
Conclusion
This compound is a well-characterized and potent CXCR2 antagonist that has proven to be a valuable tool for investigating the role of the CXCR2 signaling pathway in various disease states. Its oral bioavailability and selectivity make it a suitable candidate for in vivo studies. The experimental data and protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of inflammation, cancer, and other CXCR2-mediated conditions. The elucidation of its inhibitory effect on the NLRP3 inflammasome pathway opens new avenues for therapeutic intervention in a range of inflammatory disorders.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. A potent and selective nonpeptide antagonist of CXCR2 inhibits acute and chronic models of arthritis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL1 and CXCL2 Regulate NLRP3 Inflammasome Activation via G-Protein-Coupled Receptor CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCL1-CXCR2 axis mediates inflammatory response after sciatic nerve injury by regulating macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-332235 in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response. This migration is primarily orchestrated by chemokines, a family of small cytokines, which bind to G protein-coupled receptors (GPCRs) on the neutrophil surface. The C-X-C chemokine receptor 2 (CXCR2) is a key receptor in this process, binding to several potent neutrophil chemoattravctants, most notably interleukin-8 (IL-8 or CXCL8) and growth-related oncogene-alpha (GROα or CXCL1). Dysregulated neutrophil recruitment is a hallmark of numerous inflammatory diseases, making the CXCR2 signaling pathway a prime target for therapeutic intervention.
SB-332235 is a potent and selective, orally active nonpeptide antagonist of the CXCR2 receptor.[1][2][3] By specifically blocking the interaction of chemokines with CXCR2, this compound effectively inhibits the downstream signaling cascades that lead to neutrophil migration and activation. This technical guide provides an in-depth overview of the role of this compound in neutrophil chemotaxis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound on neutrophil chemotaxis has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key efficacy parameters of this compound.
| Parameter | Species | Value | Reference |
| IC50 (CXCR2) | Human | 7.7 nM | [1][2][3] |
| Selectivity | Human | >285-fold vs. CXCR1 | [2][3] |
Table 1: In Vitro Inhibitory Activity of this compound. This table highlights the high potency and selectivity of this compound for the human CXCR2 receptor. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the CXCR2 activity.
| Study Type | Model | Chemoattractant | This compound Concentration | Observed Effect | Reference |
| In Vitro | Rabbit Neutrophil Chemotaxis | IL-8 | 0.75 nM (IC50) | Inhibition of chemotaxis | [4] |
| In Vivo | Rabbit Arthritis Model | - | 25 mg/kg, p.o., b.i.d. | Significantly reduced total leukocytes in synovial fluid | [3] |
Table 2: Functional Inhibition of Neutrophil Migration by this compound. This table provides examples of the functional effects of this compound in both in vitro chemotaxis assays and in vivo models of inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on neutrophil chemotaxis.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a common and robust method for assessing the dose-dependent inhibition of neutrophil migration towards a chemoattractant by this compound.[4][5]
Materials:
-
This compound
-
Human Neutrophils (isolated from fresh human blood)
-
Chemoattractant (e.g., recombinant human CXCL8 or CXCL1)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
Calcein-AM or other suitable cell viability dye
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 ng/mL).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the multi-well plate.
-
Place the Transwell® inserts into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
Cell Quantification:
-
After incubation, carefully remove the Transwell® inserts.
-
To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate for 30 minutes.
-
Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Alternatively, cells can be lysed and quantified using a myeloperoxidase (MPO) assay, or directly counted using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the CXCR2 signaling pathway and the point of inhibition by this compound.
References
SB-332235: A Potent CXCR2 Antagonist in Inflammatory Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB-332235 is a potent and selective nonpeptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] Consequently, antagonism of CXCR2 represents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various inflammatory disease models, with a focus on its mechanism of action, experimental protocols, and key efficacy data.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to CXCR2 and preventing its activation by cognate chemokines like IL-8. It is a highly potent antagonist with an IC50 of 7.7 nM for CXCR2. Notably, this compound exhibits high selectivity for CXCR2 over the closely related CXCR1, with a 285-fold greater affinity for CXCR2. This selectivity is crucial as it minimizes off-target effects. The primary mechanism of action involves the inhibition of downstream signaling pathways that mediate leukocyte chemotaxis, activation, and the release of pro-inflammatory mediators.
Signaling Pathway Modulated by this compound
The binding of chemokines such as IL-8 to CXCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to the inflammatory response. This compound, as a CXCR2 antagonist, effectively blocks these downstream events. A key pathway impacted by CXCR2 signaling in the context of inflammation is the activation of the NLRP3 inflammasome.
Caption: this compound inhibits CXCR2 signaling, preventing NLRP3 inflammasome activation.
Efficacy in Inflammatory Disease Models
This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases, most notably in arthritis and traumatic brain injury.
Arthritis Models
In rabbit models of acute and chronic arthritis, this compound has been shown to reduce inflammation and joint damage.
Table 1: Effects of this compound in a Rabbit Model of Chronic Antigen-Induced Arthritis
| Parameter | Vehicle Control | This compound (10 mg/kg, p.o., b.i.d.) | This compound (25 mg/kg, p.o., b.i.d.) |
| Synovial Fluid Leukocytes (cells/mL) | |||
| Total Leukocytes | High | Reduced | Significantly Reduced |
| Neutrophils | High | Reduced | Significantly Reduced |
| Monocytes | High | Reduced | Significantly Reduced |
| Lymphocytes | High | Reduced | Significantly Reduced |
| Synovial Fluid Inflammatory Mediators | |||
| PGE2 | High | - | Significantly Reduced |
| LTB4 | High | - | Significantly Reduced |
| LTC4 | High | - | Significantly Reduced |
| IL-8 | High | - | Significantly Reduced |
Traumatic Brain Injury (TBI) Model
This compound has also shown neuroprotective effects in a mouse model of traumatic brain injury by suppressing the NLRP3 inflammasome-mediated inflammatory response.[2]
Table 2: Effects of this compound in a Mouse Model of Traumatic Brain Injury [2]
| Parameter | TBI + Vehicle | TBI + this compound (1 mg/kg, i.p.) |
| Neurological Deficits (mNSS) | Severe | Significantly Ameliorated |
| Motor and Cognitive Impairments | Present | Significantly Ameliorated |
| Peri-contusional Cortex | ||
| CXCL1 and CXCR2 Expression | Augmented | Suppressed |
| NLRP3 Inflammasome Activation | Augmented | Substantially Mitigated |
| Pro-inflammatory Cytokine Production | Increased | Blocked |
| Microglial Activity | Increased | Hindered |
Experimental Protocols
Rabbit Model of Chronic Antigen-Induced Arthritis
A detailed protocol for this model is described by Podolin et al. (2002).
Caption: Workflow for the rabbit chronic antigen-induced arthritis model.
Mouse Model of Traumatic Brain Injury (Controlled Cortical Impact)
The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.
Caption: Workflow for the mouse traumatic brain injury model and this compound treatment.
Conclusion
This compound is a well-characterized, potent, and selective CXCR2 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases, including arthritis and traumatic brain injury. Its ability to modulate the CXCR2 signaling pathway and inhibit downstream inflammatory events, such as NLRP3 inflammasome activation, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other CXCR2 antagonists for the treatment of a range of inflammatory conditions.
References
The Pharmacology of SB-332235: A Technical Guide to a Potent and Selective CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of SB-332235, a potent and selective nonpeptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers interested in evaluating CXCR2 antagonists.
Introduction to CXCR2 and the Role of this compound
The CXCR2 receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation.[1][2] Ligands for CXCR2 include several CXC chemokines, with Interleukin-8 (IL-8) being a major ligand in humans.[2] The activation of CXCR2 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of reactive oxygen species by neutrophils.[1][3] Due to its central role in neutrophil recruitment, CXCR2 has emerged as a promising therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and neuroinflammatory conditions.[1][2]
This compound is a small molecule, orally active antagonist of the CXCR2 receptor.[4][5] It has been investigated for its anti-inflammatory properties and has demonstrated efficacy in various preclinical models of inflammatory diseases.[4][5] This guide will delve into the specific pharmacological characteristics of this compound.
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound are centered on its ability to selectively bind to and inhibit the activity of the CXCR2 receptor.
2.1. Mechanism of Action
This compound functions as a competitive antagonist at the CXCR2 receptor. It binds to the receptor, thereby preventing the binding of its natural chemokine ligands, such as IL-8. This blockade inhibits the downstream signaling pathways that are normally activated by ligand binding, ultimately suppressing neutrophil migration and other inflammatory responses mediated by CXCR2.
2.2. In Vitro Activity
The in vitro potency and selectivity of this compound have been characterized in a variety of assays. It is a potent inhibitor of IL-8 binding to CXCR2 and subsequent functional responses.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (CXCR2) | 7.7 nM | IL-8 binding inhibition | [4][5][6] |
| IC50 (CXCR2) | 9.3 nM | Nonpeptide antagonist binding | [7] |
| IC50 (CXCR1) | 9.6 µM | Nonpeptide antagonist binding | [7] |
| Selectivity | 285-fold | For CXCR2 over CXCR1 | [4][5][6] |
2.3. In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory effects in various animal models of disease. Its oral activity makes it a promising candidate for therapeutic development.
Table 2: In Vivo Models and Efficacy of this compound
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Acute Arthritis | Rabbit | 25 mg/kg, p.o., b.i.d. | Significantly reduced total leukocytes in synovial fluid. | [5] |
| Chronic Antigen-Induced Arthritis | Rabbit | 10-25 mg/kg, p.o., b.i.d. for 14 days | Reduced synovial fluid leukocytes and levels of PGE2, LTB4, LTC4, and IL-8. | [5] |
| Traumatic Brain Injury (TBI) | Mouse | 4 doses, starting 30 min post-TBI | Ameliorated motor and cognitive deficits; suppressed NLRP3 inflammasome activation. | [8][9] |
| Alzheimer's Disease Model | Rat | N/A | Reduced CXCR2 expression, microgliosis, and oxidative stress; conferred neuroprotection. | [10] |
| Acute Myeloid Leukemia (AML) | In vitro | 1-100 µM for 48 hours | Inhibited the viability of AML cell lines. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of CXCR2 antagonists like this compound.
3.1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.
-
Cell Preparation: Use a cell line stably expressing the human CXCR2 receptor (e.g., CHO cells).
-
Radioligand: Utilize a radiolabeled CXCR2 ligand, such as [125I]IL-8.
-
Assay Procedure:
-
Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
3.2. Calcium Mobilization Assay
This functional assay measures the ability of a compound to block ligand-induced increases in intracellular calcium.
-
Cell Loading: Load CXCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with the test compound or vehicle.
-
Stimulate the cells with a CXCR2 agonist (e.g., IL-8).
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: Determine the IC50 value of the antagonist by measuring the concentration-dependent inhibition of the agonist-induced calcium response.
3.3. Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.[11]
-
Assay Procedure:
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, a plate reader after cell lysis, or by microscopy.[11]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.[11]
Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the evaluation of a CXCR2 antagonist.
Caption: Simplified mechanism of action for this compound at the CXCR2 receptor.
Conclusion
This compound is a well-characterized, potent, and selective CXCR2 antagonist with demonstrated efficacy in a range of preclinical inflammatory models. Its oral bioavailability and significant anti-inflammatory effects underscore its potential as a therapeutic agent for neutrophil-driven inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of chemokine receptor pharmacology and drug development. Further investigation into the clinical utility of this compound and other CXCR2 antagonists is warranted.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 332235 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The CXCR2 Antagonist SB-332235: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-332235, a potent and selective antagonist of the chemokine receptor CXCR2, has emerged as a promising neuroprotective agent in preclinical models of acute brain injury and chronic neurodegenerative disease. This technical guide provides a comprehensive overview of the core evidence supporting the neuroprotective efficacy of this compound. It details the compound's mechanism of action, focusing on the inhibition of neuroinflammatory pathways, and presents quantitative data from key preclinical studies in a structured format. Furthermore, this guide outlines the detailed experimental protocols utilized in these studies and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and replication of these pivotal experiments.
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI) and Alzheimer's disease (AD). The chemokine receptor CXCR2 and its ligands, such as CXCL1 and CXCL8 (IL-8), play a central role in orchestrating the inflammatory cascade, leading to neuronal damage and cognitive decline. This compound is a small molecule, non-peptide antagonist of CXCR2 with high selectivity over the related CXCR1 receptor.[1][2][3][4] Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses has positioned it as a molecule of significant interest for therapeutic development in the neurology space. This document serves as a technical resource, consolidating the existing preclinical data on the neuroprotective properties of this compound.
Mechanism of Action: Inhibition of the CXCR2-Mediated Inflammatory Cascade
The primary neuroprotective mechanism of this compound is the competitive antagonism of the CXCR2 receptor, which is prominently expressed on microglia, the resident immune cells of the central nervous system.[5][6] In pathological states such as TBI and AD, the upregulation of CXCR2 ligands triggers a signaling cascade that results in microglial activation and the release of pro-inflammatory cytokines.
A key downstream effector of CXCR2 signaling in the context of neuroinflammation is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[7][8] Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound, by blocking the initial CXCR2 signaling, effectively suppresses the activation of the NLRP3 inflammasome, thereby mitigating the downstream inflammatory response and its detrimental effects on neuronal viability.[5][7]
Signaling Pathway Diagram
Preclinical Efficacy: Quantitative Data
The neuroprotective effects of this compound have been demonstrated in rodent models of Traumatic Brain Injury and Alzheimer's Disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury (TBI)
| Parameter | TBI + Vehicle | TBI + this compound (5 mg/kg) | Outcome | Reference |
| Neurological Deficit | ||||
| mNSS Score (at 72h) | ~8.8 | ~5.2 | Significant improvement in neurological function | [5] |
| Motor Function | ||||
| Beam-Balance Latency to Fall (s) | ~30 | ~50 | Improved motor coordination | [9] |
| Beam-Walk Time to Traverse (s) | ~14 | ~8.5 | Enhanced motor function | [9] |
| Cognitive Function | ||||
| Novel Object Recognition (Discrimination Index %) | ~5 | ~26 | Rescue of recognition memory deficits | [9] |
| Neuroinflammation | ||||
| CXCL1 Expression (relative to sham) | ~1.29 | ~1.02 | Reduction in pro-inflammatory chemokine | [9] |
| IL-1β (relative to sham) | ~1.75 | ~1.25 | Attenuation of pro-inflammatory cytokine | [5] |
| IL-6 (relative to sham) | ~1.8 | ~1.19 | Reduction in pro-inflammatory cytokine | [5] |
| TNF-α (relative to sham) | ~1.9 | ~1.22 | Decrease in pro-inflammatory cytokine | [5] |
| NLRP3 Inflammasome | ||||
| NLRP3 Protein Expression (relative to sham) | Increased | Substantially Mitigated | Suppression of inflammasome component | [5][7] |
| Cleaved Caspase-1 (relative to sham) | Increased | Substantially Mitigated | Inhibition of inflammasome activation | [5] |
| Microglial Activation | ||||
| Iba1 Immunoreactivity | Increased | Hindered | Reduction in microgliosis | [5][7] |
Table 2: Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease (Aβ₁₋₄₂ Injection)
| Parameter | Aβ₁₋₄₂ + Vehicle | Aβ₁₋₄₂ + this compound (dose not specified) | Outcome | Reference |
| Neuroinflammation | ||||
| CXCR2 Expression | Increased | Significantly Reduced | Downregulation of target receptor | [5][6] |
| Microgliosis (Iba-1 immunoreactivity) | 3.5-fold increase vs. control | 45% reduction vs. Aβ₁₋₄₂ + Vehicle | Inhibition of microglial activation | [5] |
| Neuronal Viability | ||||
| Granule Cell Layer Neurons (NeuN staining) | Marked Decrease | Markedly Attenuated Neuronal Loss | Neuroprotection in the dentate gyrus | [5][6][10] |
| Oxidative Stress | ||||
| 4-Hydroxynonenal (4-HNE) | Markedly Elevated | Diminished | Reduction in lipid peroxidation | [5][6][10] |
| Hydroethidine (HEt) | Markedly Elevated | Diminished | Decrease in superoxide production | [5][6][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols employed in the studies of this compound's neuroprotective effects.
Animal Models
A widely used and reproducible model for inducing focal brain injury.
-
Animals: Male C57BL/6J mice.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Surgical Procedure:
-
A midline incision is made to expose the skull.
-
A craniotomy (typically 4.5-5 mm in diameter) is performed over the desired cortical region (e.g., left parietal cortex).
-
A pneumatic or electromagnetic impactor with a defined tip size (e.g., 3 mm) is used to deliver a controlled impact to the exposed dura.
-
Impact parameters are precisely controlled (e.g., velocity of 3.5 m/s, impact depth of 1.0-2.0 mm, dwell time of 100 ms).
-
-
This compound Administration: Intraperitoneal (i.p.) injection. A typical dosing regimen involves an initial dose 30 minutes post-TBI, followed by subsequent doses at 6, 24, and 30 hours.
This model recapitulates the neuroinflammatory and neurotoxic effects of amyloid-beta plaques.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Aβ₁₋₄₂ Preparation: Synthetic Aβ₁₋₄₂ peptide is aggregated to form oligomers or fibrils before injection.
-
Surgical Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled over the hippocampus.
-
Aβ₁₋₄₂ is injected intrahippocampally, often bilaterally, using a microsyringe. Stereotaxic coordinates are used for precise targeting (e.g., relative to bregma).
-
-
This compound Administration: Co-administration with Aβ₁₋₄₂ or subsequent systemic administration.
Experimental Workflow Diagram
Analytical Methods
Used to quantify the expression levels of specific proteins.
-
Tissue Lysis: Brain tissue surrounding the injury site is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: A BCA or Bradford assay is used to determine protein concentration.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., NLRP3, Caspase-1, CXCR2, GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Chemiluminescent substrate is added, and the signal is detected using an imaging system.
Used to visualize the localization and abundance of proteins within tissue sections.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected.
-
Sectioning: Brains are sectioned on a cryostat or vibratome.
-
Antigen Retrieval: May be required for some antibodies.
-
Blocking and Permeabilization: Sections are incubated in a blocking solution containing a detergent (e.g., Triton X-100) and serum.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-NeuN for neurons, anti-CXCR2).
-
Secondary Antibody Incubation: Sections are washed and incubated with fluorescently-labeled secondary antibodies.
-
Mounting and Imaging: Sections are mounted with a DAPI-containing mounting medium and imaged using a fluorescence or confocal microscope.
The Role of Orexin Receptors
While initial investigations explored a potential link between this compound and orexin receptors, the current body of evidence strongly indicates that the primary neuroprotective mechanism of this compound is mediated through its potent and selective antagonism of the CXCR2 receptor. The significant and consistent findings related to the suppression of the CXCR2-NLRP3 inflammasome pathway in models of neuroinflammation provide a robust explanation for its observed neuroprotective effects. At present, there is a lack of substantial data to support a direct or significant role for orexin receptor modulation in the neuroprotective actions of this compound.
Conclusion
This compound demonstrates significant neuroprotective properties in preclinical models of traumatic brain injury and Alzheimer's disease. Its mechanism of action, centered on the antagonism of the CXCR2 receptor and subsequent suppression of the NLRP3 inflammasome-mediated neuroinflammatory cascade, presents a compelling therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other CXCR2 antagonists as potential treatments for a range of neurological disorders characterized by a significant inflammatory component. Future studies should aim to further elucidate the downstream signaling pathways and explore the therapeutic window and long-term efficacy of this compound in more chronic and complex models of neurodegeneration.
References
- 1. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 332235 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer’s disease - UBC Library Open Collections [open.library.ubc.ca]
- 7. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCL1 and CXCL2 Regulate NLRP3 Inflammasome Activation via G-Protein-Coupled Receptor CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of SB-332235 in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the oral administration of SB-332235, a potent and selective non-peptide antagonist of the chemokine receptor CXCR2, in rabbit models of inflammation and disease.[1][2][3][4] this compound has demonstrated efficacy in inhibiting both acute and chronic models of arthritis in rabbits by blocking the CXCR2 signaling pathway, leading to a reduction in leukocyte infiltration and pro-inflammatory mediators.[1][3][4][5] This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step procedure for oral gavage in rabbits, along with data on its biological effects. Diagrams illustrating the CXCR2 signaling pathway and the experimental workflow are also provided to facilitate understanding and implementation.
Introduction
This compound is a small molecule inhibitor with high selectivity for the CXCR2 receptor over the CXCR1 receptor.[1][3] The CXCR2 receptor and its ligands, such as interleukin-8 (IL-8), are key mediators in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[3][6] By antagonizing this receptor, this compound effectively mitigates the inflammatory response. Studies have shown that oral administration of this compound in rabbits significantly reduces the number of total leukocytes, including neutrophils, monocytes, and lymphocytes, in synovial fluid in arthritis models.[1][5] This reduction is accompanied by a decrease in key inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTB4, LTC4).[1] These characteristics make this compound a valuable tool for preclinical research in inflammatory and autoimmune diseases.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound in a Rabbit Arthritis Model
| Dosage (mg/kg, p.o., b.i.d.) | Treatment Duration | Key Findings | Reference |
| 10 - 25 | 14 days | Significantly reduced synovial fluid leukocyte numbers (neutrophils, monocytes, lymphocytes). | [1] |
| 25 | 14 days | Significant reduction in synovial fluid levels of PGE2, LTB4, LTC4, and IL-8. | [1] |
| 25 | Not Specified | Significantly reduced numbers of total leukocytes in synovial fluids from IL-8-injected knees. | [1][4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water for injection
-
50 mL sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
-
Animal scale
-
Rabbit restrainer or towel
-
Flexible oral gavage needles for rabbits (e.g., 8-10 French, 15 cm length)
-
Syringes (1 mL, 3 mL, 5 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Dosing Solution (10 mg/mL Suspension)
Note: this compound is soluble in DMSO.[5] However, for in vivo oral administration, it is crucial to use a vehicle that is safe and enhances solubility and stability. The following is a suggested vehicle preparation; however, it is recommended to perform formulation trials to ensure stability and suitability for the specific study.
-
Vehicle Preparation (10% DMSO, 40% PEG300, 50% Water):
-
In a sterile 50 mL conical tube, add 5 mL of DMSO.
-
Add 20 mL of PEG300 to the DMSO and vortex thoroughly.
-
Slowly add 25 mL of sterile water for injection to the DMSO/PEG300 mixture while continuously vortexing or stirring to create a homogenous solution.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Add a small amount of the vehicle (e.g., 1 mL) to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to mix until a homogenous suspension is achieved.
-
Prepare the dosing solution fresh daily.
-
Oral Administration Protocol (Oral Gavage)
-
Animal Preparation:
-
Acclimate the rabbits to the experimental environment and handling for at least 3-5 days prior to the start of the study.
-
Weigh the rabbit on the day of dosing to accurately calculate the required volume of the this compound suspension.
-
Calculation: Dose Volume (mL) = (Rabbit Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
-
-
Restraint:
-
Properly restrain the rabbit to prevent injury to the animal and the handler. This can be achieved using a commercial rabbit restrainer or by wrapping the rabbit securely in a towel ("bunny burrito"). The head and neck should be gently extended.
-
-
Gavage Procedure:
-
Draw the calculated volume of the this compound suspension into an appropriately sized syringe attached to a flexible oral gavage needle.
-
Gently open the rabbit's mouth by placing a finger in the diastema (the gap between the incisors and premolars).
-
Carefully insert the gavage needle into the mouth, directing it towards the back of the pharynx.
-
Allow the rabbit to swallow the needle. Do not force the needle. The needle should pass easily down the esophagus. If resistance is met, withdraw the needle and re-insert.
-
Confirm proper placement in the esophagus by ensuring the rabbit can still breathe normally and there is no coughing.
-
Slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rabbit to its cage and monitor for any signs of distress, such as coughing, choking, or changes in behavior, for at least 30 minutes post-dosing.
-
Provide fresh food and water.
-
Mandatory Visualizations
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Administration in a Rabbit Arthritis Model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zoetisus.com [zoetisus.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zootechnical.com [zootechnical.com]
- 6. Pharmacokinetics of vitacoxib in rabbits after intravenous and oral administration [agris.fao.org]
SB-332235: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-332235 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). With an IC50 of 7.7 nM, it exhibits high selectivity for CXCR2 over CXCR1, making it a valuable tool for investigating the role of the CXCR2 signaling pathway in various biological processes.[1][2][3][4] This pathway is critically involved in inflammation, particularly in the recruitment and activation of neutrophils, as well as in angiogenesis and cancer progression. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the CXCR2 signaling pathway to guide researchers in utilizing this compound for in vitro cell culture studies.
Data Presentation
The following table summarizes the recommended concentrations of this compound for various in vitro applications based on available literature. It is important to note that the optimal concentration may vary depending on the cell type, assay conditions, and specific research question. Therefore, a dose-response experiment is always recommended to determine the optimal working concentration for your specific experimental setup.
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| Cell Viability Assay | Acute Myeloid Leukemia (AML) cells | 1 - 100 µM | 48 hours | [1] |
| Neutrophil Chemotaxis Assay | Human Neutrophils | 10 - 1000 nM | 1 - 2 hours | Optimization Recommended |
| Angiogenesis (Tube Formation) Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 10 µM | 6 - 24 hours | Optimization Recommended |
Note: For neutrophil chemotaxis and angiogenesis assays, specific concentrations for this compound are not extensively reported in publicly available literature. The recommended ranges are starting points for optimization, based on its IC50 and concentrations used for other CXCR2 antagonists.
Signaling Pathway
The CXCR2 signaling pathway plays a crucial role in mediating inflammatory and angiogenic responses. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8/IL-8), CXCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades.
References
Application Notes and Protocols for SB-332235 in a Boyden Chamber Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-332235 is a potent and highly selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3][4] CXCR2 and its cognate ligands, such as CXCL8 (Interleukin-8), are key mediators of neutrophil recruitment and activation at sites of inflammation.[5][6] Consequently, the inhibition of the CXCR2 signaling pathway presents a promising therapeutic strategy for a variety of inflammatory diseases. The Boyden chamber assay is a widely utilized in vitro method to study cell migration and chemotaxis, providing a quantitative measure of a compound's ability to modulate the migratory response of cells towards a chemoattractant.[7] These application notes provide a detailed protocol for utilizing this compound in a Boyden chamber chemotaxis assay to assess its inhibitory effect on CXCR2-mediated cell migration, primarily focusing on human neutrophils.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CXCR2 receptor, preventing the binding of endogenous ligands like CXCL8. This blockade inhibits the downstream signaling cascade that leads to cellular chemotaxis. The key signaling events initiated by CXCR2 activation include the dissociation of G-protein subunits, activation of phospholipase C (PLC), mobilization of intracellular calcium, and subsequent actin polymerization, which is essential for cell motility.[8] By interrupting this pathway at the receptor level, this compound effectively abrogates the chemotactic response of CXCR2-expressing cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and relevant components of the Boyden chamber assay.
| Compound | Parameter | Value | Cell Type/System |
| This compound | IC₅₀ (CXCR2 binding) | 7.7 nM | Recombinant cell lines |
| This compound | Selectivity | ~285-fold over CXCR1 | Recombinant cell lines |
| This compound | IC₅₀ (chemotaxis) | 0.75 nM | Rabbit neutrophils (CXCL8-induced) |
| Chemoattractant | Recommended Concentration Range | Target Receptor | Cell Type |
| CXCL8 (IL-8) | 1 - 100 ng/mL (0.1 - 10 nM) | CXCR1/CXCR2 | Human Neutrophils |
| CXCL1 (GRO-α) | 10 - 100 ng/mL | CXCR2 | Human Neutrophils |
Signaling Pathway
Caption: CXCR2 signaling pathway leading to chemotaxis and its inhibition by this compound.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA) or 2% Fetal Bovine Serum (FBS).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Working Solutions of this compound: On the day of the experiment, perform serial dilutions of the stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
Chemoattractant Solution: Reconstitute recombinant human CXCL8 (IL-8) in sterile water or PBS to a stock concentration of 10 µg/mL. Further dilute in Assay Buffer to a working concentration of 10-100 ng/mL. The optimal concentration should be determined empirically by performing a dose-response curve.
Isolation of Human Neutrophils
-
Isolate neutrophils from fresh human whole blood collected in EDTA- or heparin-containing tubes.
-
Use a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
After isolation, wash the neutrophils with Assay Buffer and resuspend to a final concentration of 1-2 x 10⁶ cells/mL in Assay Buffer.
-
Assess cell viability using Trypan Blue exclusion; viability should be >95%.
Boyden Chamber Chemotaxis Assay Protocol
This protocol is designed for a 96-well Boyden chamber apparatus with a 3-5 µm pore size polycarbonate membrane, which is suitable for neutrophil migration.
-
Prepare the Lower Chamber: Add the chemoattractant solution (e.g., 30 µL of 10-100 ng/mL CXCL8) to the lower wells of the Boyden chamber. Include wells with Assay Buffer alone as a negative control for basal migration.
-
Cell Pre-incubation: In separate microcentrifuge tubes or a 96-well plate, incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO at a final concentration not exceeding 0.1%) for 15-30 minutes at room temperature.
-
Assemble the Chamber: Carefully place the polycarbonate membrane over the lower wells.
-
Load the Upper Chamber: Add the pre-incubated neutrophil suspension (e.g., 50 µL) to the upper wells of the chamber.
-
Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60-120 minutes. The optimal incubation time may vary and should be determined empirically.
-
Cell Removal and Staining: After incubation, disassemble the chamber. Scrape off the non-migrated cells from the top side of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane using a suitable stain such as Diff-Quik or Hematoxylin and Eosin.
Quantification of Cell Migration
-
Microscopic Counting: Mount the stained membrane on a glass slide. Count the number of migrated cells in several high-power fields (e.g., 5-10 fields at 400x magnification) for each well. Calculate the average number of migrated cells per field.
-
Fluorometric Quantification (Alternative):
-
Pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay.
-
After incubation, lyse the migrated cells in the lower chamber and measure the fluorescence using a microplate reader.
-
Alternatively, measure the fluorescence of the stained membrane itself.
-
Data Analysis
-
Calculate the average number of migrated cells for each condition (negative control, chemoattractant alone, and chemoattractant with different concentrations of this compound).
-
Subtract the average number of cells migrated in the negative control wells from all other values to correct for basal migration.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (positive control, set to 100%).
-
Plot the percentage of migration against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the chemoattractant-induced cell migration.
Experimental Workflow
Caption: Workflow for the Boyden chamber chemotaxis assay using this compound.
References
- 1. Spatial control of actin polymerization during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species (ROS)-induced actin glutathionylation controls actin dynamics in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. timothyspringer.org [timothyspringer.org]
- 4. rndsystems.com [rndsystems.com]
- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-332235 in Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SB-332235, a selective CXCR2 antagonist, in preclinical experimental designs for traumatic brain injury (TBI) research. The protocols outlined below are based on established methodologies demonstrating the neuroprotective effects of this compound, primarily through the suppression of the NLRP3 inflammasome and subsequent neuroinflammation.
Mechanism of Action
Traumatic brain injury triggers a significant inflammatory cascade, a key component of which is the activation of the nucleotide-binding oligomerization domain (NOD)-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in microglia.[1] This activation leads to the release of pro-inflammatory cytokines, contributing to secondary brain injury. This compound, a selective antagonist of the chemokine receptor CXCR2, has been shown to exert neuroprotective effects by mitigating this inflammatory response.[1] It works by suppressing the expression of CXCL1 and its receptor CXCR2, which in turn inhibits the activation of the NLRP3 inflammasome.[1] This leads to a reduction in pro-inflammatory cytokine production and a decrease in microglial activation, ultimately ameliorating TBI-induced motor and cognitive deficits.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the experimental use of this compound in a mouse model of TBI.
Table 1: Animal Model and TBI Induction Parameters
| Parameter | Value/Description |
| Animal Model | Male C57BL/6J mice |
| TBI Induction Method | Controlled Cortical Impact (CCI) |
| Anesthesia | Isoflurane |
| Craniotomy Location | Right parietal cortex |
| Impactor Tip Diameter | 3 mm |
| Impact Velocity | 5.0 m/s |
| Impact Depth | 1.0 mm |
| Dwell Time | 100 ms |
Table 2: this compound Dosing and Administration
| Parameter | Value/Description |
| Compound | This compound |
| Supplier | Tocris Bioscience |
| Vehicle | Saline |
| Dosage | 1 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Schedule | First dose at 30 minutes post-TBI, followed by additional doses at 6, 24, and 30 hours post-TBI |
Table 3: Behavioral and Neurological Assessments
| Assessment | Time Point | Purpose |
| Modified Neurological Severity Score (mNSS) | Day 3 post-TBI | To evaluate neurological deficits |
| Beam Balance Test | Day 3 post-TBI | To assess motor function and balance |
| Open Field Test | Day 3 post-TBI | To evaluate locomotor activity and anxiety-like behavior |
| Novel Object Recognition Test | Day 3 post-TBI | To assess cognitive performance (memory) |
Experimental Protocols
Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
This protocol describes the induction of a moderate TBI in mice using a CCI device.
Materials:
-
Male C57BL/6J mice
-
Isoflurane anesthesia system
-
Stereotaxic frame
-
CCI device with a 3 mm impactor tip
-
Micro-drill
-
Surgical tools
-
Heating pad
-
Suturing material
Procedure:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Secure the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Create a midline scalp incision to expose the skull.
-
Perform a craniotomy over the right parietal cortex, between the bregma and lambda sutures, using a micro-drill. Be careful not to damage the underlying dura mater.
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Induce the TBI with the following parameters: velocity of 5.0 m/s, depth of 1.0 mm, and a dwell time of 100 ms.
-
Immediately after the impact, remove the impactor tip and control any bleeding with sterile cotton swabs.
-
Close the scalp incision with sutures.
-
Allow the mouse to recover from anesthesia on a heating pad before returning it to its home cage.
-
Sham-operated animals undergo the same procedure, including craniotomy, but without the cortical impact.
This compound Administration
Materials:
-
This compound (Tocris Bioscience)
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in saline to achieve a final injection volume appropriate for the mouse's weight.
-
Administer the first dose of this compound (1 mg/kg, i.p.) at 30 minutes post-TBI.
-
Administer subsequent doses at 6, 24, and 30 hours post-TBI.
-
The control (TBI + vehicle) group should receive an equivalent volume of saline at the same time points.
Neurological and Behavioral Assessments
a. Modified Neurological Severity Score (mNSS) The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions. The test is typically performed on day 3 post-TBI. A higher score indicates a more severe neurological deficit.
b. Beam Balance Test This test assesses motor coordination and balance.
-
Train the mice to traverse a narrow wooden beam to a safe platform for two days prior to testing.
-
On day 3 post-TBI, record the time it takes for the mouse to cross the beam and the number of foot slips.
c. Novel Object Recognition Test This test evaluates learning and memory.
-
On day 1, habituate the mouse to an open-field arena for 10 minutes.
-
On day 2 (training phase), place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.
-
On day 3 (testing phase), replace one of the objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 10 minutes. A preference for the novel object indicates intact recognition memory.
Histological and Biochemical Analyses
a. Immunohistochemistry for Microglial Activation
Procedure:
-
At the desired endpoint, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution.
-
Section the brains into 30 µm coronal slices using a cryostat.
-
Wash the sections in PBS and then block with a solution containing 5% goat serum and 0.3% Triton X-100 for 1 hour at room temperature.
-
Incubate the sections overnight at 4°C with a primary antibody against Iba1 (a marker for microglia).
-
The following day, wash the sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the sections using a fluorescence microscope and quantify the number and morphology of Iba1-positive cells in the peri-contusional cortex.
b. Western Blot for NLRP3 Inflammasome Proteins
Procedure:
-
Dissect the peri-contusional cortex from fresh brain tissue and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against NLRP3, ASC, Caspase-1, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Visualizations
Caption: this compound signaling pathway in TBI.
Caption: Experimental workflow for this compound in TBI studies.
References
Supplier information for research-grade SB-332235
Clarification on the Identity of SB-332235
Initial research indicates a potential discrepancy in the user's request. The compound This compound is a potent and selective CXCR2 antagonist . It is not an orexin-1 receptor antagonist. It is possible that this compound has been confused with SB-334867 , which is a well-characterized, selective orexin-1 receptor (OX1R) antagonist .
This document will provide comprehensive application notes and protocols for both compounds to ensure clarity and address the likely research interest in orexin signaling.
Part 1: SB-334867 - A Selective Orexin-1 Receptor (OX1R) Antagonist
SB-334867 is the first non-peptide, selective antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 50-fold selectivity over the orexin-2 receptor (OX2R).[1][2] It is a crucial tool for investigating the physiological roles of the orexin system, particularly in areas such as appetite, sleep-wake cycles, addiction, and stress responses.[1][2]
Supplier Information
| Supplier | Catalog Number | Purity | Additional Notes |
| R&D Systems | 1969 | ≥98% | Sold for research purposes under agreement from GSK. |
| Tocris Bioscience | 1969 | ≥98% | Part of Bio-Techne. |
| MedChemExpress | HY-10178 | >99% | Also available as SB-334867A. |
| Selleck Chemicals | S7585 | 99.92% | Soluble in DMSO. |
| Hello Bio | HB0405 | >99% | Offers competitive pricing for research quantities. |
| Axon Medchem | 2095 | >99% | Soluble in DMSO. |
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(2-Methyl-6-benzoxazolyl)-N'-1,5-naphthyridin-4-yl urea |
| Molecular Formula | C₁₇H₁₃N₅O₂ |
| Molecular Weight | 319.32 g/mol |
| CAS Number | 249889-64-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM with warming).[1][3] |
| Storage | Store at room temperature, desiccated.[1] |
Biological Activity
| Parameter | Value |
| Target | Orexin-1 Receptor (OX1R) |
| Mechanism of Action | Selective, non-peptide competitive antagonist. |
| pKb for human OX1R | 7.2[1][3][4] |
| pKb for human OX2R | < 5.0[1][3][4] |
| Selectivity | ~50-fold for OX1R over OX2R.[1][2] |
| In Vivo Activity | Reduces food intake, modulates drug-seeking behavior, and affects sleep architecture.[3][5] |
Signaling Pathway
Orexin-A binds to the OX1R, a Gq-protein coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). SB-334867 acts by blocking the initial binding of orexin-A to the OX1R, thus inhibiting this downstream signaling cascade.[6][7]
Experimental Protocols
This protocol is adapted from studies using CHO cells stably expressing human OX1R.[5][8]
Objective: To determine the antagonist effect of SB-334867 on orexin-A-induced intracellular calcium mobilization.
Materials:
-
CHO cells stably expressing human OX1R (CHO-OX1)
-
Cell culture medium (e.g., MEM-Alpha)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
SB-334867
-
Orexin-A
-
Fluo-3 AM (calcium indicator dye)[5]
-
Probenecid
-
Tyrode's buffer
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CHO-OX1 cells into 96-well plates at a density of 20,000 cells/well and culture overnight.[5]
-
Dye Loading: The next day, replace the culture medium with medium containing 4 µM Fluo-3 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.[5]
-
Washing: Wash the cells four times with Tyrode's buffer containing 2.5 mM probenecid.[5]
-
Antagonist Incubation: Add Tyrode's buffer containing various concentrations of SB-334867 (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 30 minutes at 37°C.[5]
-
Agonist Stimulation & Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence, then add orexin-A (final concentration of 10 nM) and immediately measure the change in fluorescence.[5]
-
Data Analysis: The response is measured as the peak increase in fluorescence minus the basal fluorescence. Calculate the pKb value for SB-334867 from the concentration-response curves.
This protocol is based on studies investigating the anorectic effects of SB-334867 in rats.[3][4]
Objective: To assess the effect of SB-334867 on food intake in rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
SB-334867
-
Vehicle (e.g., 2% DMSO in 10% 2-hydroxypropyl-β-cyclodextrin)[9]
-
Standard laboratory chow or palatable wet mash
-
Animal scale
-
Food hoppers and scales for measuring food intake
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Acclimation: House rats individually and acclimate them to the testing environment and handling for at least one week.
-
Drug Preparation: Dissolve SB-334867 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).[4]
-
Administration: Administer SB-334867 or vehicle via i.p. injection 30 minutes before the start of the dark phase (the primary feeding period for rodents).[4]
-
Food Intake Measurement: Provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.[4]
-
Body Weight Measurement: Record the body weight of the animals before the injection and at the end of the 24-hour period.
-
Data Analysis: Compare the cumulative food intake and change in body weight between the SB-334867-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Part 2: this compound - A Selective CXCR2 Antagonist
This compound is a potent, orally active, non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It exhibits high selectivity for CXCR2 over CXCR1.[2] This compound is primarily used in research to investigate the role of CXCR2 signaling in inflammation, neutrophil chemotaxis, and cancer biology.
Supplier Information
| Supplier | Catalog Number | Purity | Additional Notes |
| R&D Systems | 5671 | ≥98% | Potent CXCR2 antagonist. |
| Tocris Bioscience | 5671 | ≥98% | Part of Bio-Techne. |
| MedChemExpress | HY-101439 | >99% | Orally active. |
| Xcess Biosciences | XB-332235 | ≥98% | Solid powder form. |
| Axon Medchem | 2593 | >99% | Selective nonpeptide CXCR2 antagonist. |
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 6-Chloro-3-[[[(2,3-dichlorophenyl)amino]carbonyl]amino]-2-hydroxybenzenesulfonamide |
| Molecular Formula | C₁₃H₁₀Cl₃N₃O₄S |
| Molecular Weight | 410.66 g/mol |
| CAS Number | 276702-15-9 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (up to 100 mM). |
| Storage | Store at room temperature. |
Biological Activity
| Parameter | Value |
| Target | C-X-C motif chemokine receptor 2 (CXCR2) |
| Mechanism of Action | Selective, non-peptide competitive antagonist. |
| IC₅₀ for human CXCR2 | 7.7 nM[2] |
| Selectivity | ~285-fold for CXCR2 over CXCR1.[2] |
| In Vivo Activity | Reduces leukocyte infiltration in arthritis models and inhibits the viability of acute myeloid leukemia (AML) cells.[2] |
Signaling Pathway
CXCR2 is a G-protein coupled receptor, primarily coupling to Gαi. Ligand binding (e.g., CXCL1, IL-8) activates Gαi, which inhibits adenylyl cyclase, and the dissociated Gβγ subunits activate pathways such as PI3K/Akt and PLC/PKC. These cascades lead to downstream effects including calcium mobilization, activation of MAPKs (e.g., ERK), and ultimately, cellular responses like chemotaxis, degranulation, and proliferation. This compound blocks the initial ligand-receptor interaction, thereby inhibiting these signaling events.
Experimental Protocols
This protocol describes a standard Boyden chamber or Transwell assay to measure the effect of this compound on neutrophil migration.
Objective: To determine if this compound inhibits neutrophil chemotaxis towards a CXCR2 ligand.
Materials:
-
Human Neutrophils (freshly isolated from whole blood)
-
This compound
-
CXCR2 Ligand (e.g., human recombinant IL-8 or CXCL1)
-
Assay Buffer (e.g., RPMI 1640 with 2% FBS)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Incubator (37°C, 5% CO₂)
-
Fluorescent dye (e.g., Calcein-AM) or cell lysis buffer for quantification
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay buffer to desired final concentrations (e.g., 1 nM to 1 µM).
-
Assay Setup:
-
Add the chemoattractant (e.g., 50 ng/mL IL-8) to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the isolated neutrophils with the various concentrations of this compound or vehicle (DMSO) for 20-30 minutes at room temperature.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 2 hours.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to lyse the cells in the lower chamber and measure ATP levels using a luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[10]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
This protocol provides a framework for testing the efficacy of this compound in a mouse model of rheumatoid arthritis.
Objective: To evaluate the anti-inflammatory effect of this compound on the development and severity of collagen-induced arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis
Procedure:
-
Induction of Arthritis (Day 0):
-
Emulsify Type II collagen with CFA.
-
Administer an intradermal injection of 100 µL of the emulsion at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify Type II collagen with IFA.
-
Administer a subcutaneous booster injection of 100 µL of the emulsion.[7]
-
-
Treatment Regimen:
-
Begin oral administration of this compound (e.g., 10-25 mg/kg) or vehicle once or twice daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.[2]
-
-
Arthritis Assessment:
-
Starting from Day 21, monitor the mice daily for the onset and severity of arthritis.
-
Use a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and joint rigidity).
-
Measure paw thickness using calipers every 2-3 days.
-
-
Termination and Analysis (e.g., Day 42):
-
At the end of the study, euthanize the mice.
-
Collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines or anti-collagen antibodies.
-
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the this compound-treated and vehicle-treated groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Persistent effects of the orexin-1 receptor antagonist SB-334867 on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. SB-334867-A: the first selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
Application Notes and Protocols for In Vitro Cell Viability Assay with an Orexin-1 Receptor Antagonist
A Clarification on the Target Compound: Initial assessment of the inquiry for "SB-332235" in the context of an orexin-1 receptor antagonist assay indicates a potential discrepancy. The compound this compound is well-documented in scientific literature as a potent and selective CXCR2 antagonist .
To align with the apparent scientific interest in the orexin signaling pathway, these application notes have been developed using SB-334867 , a well-characterized, selective, non-peptide orexin-1 receptor (OX1R) antagonist.[1][2][3][4] This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the effect of OX1R inhibition on cell viability in vitro.
Introduction
Orexin-A and Orexin-B are neuropeptides that regulate diverse physiological processes, including sleep-wake cycles, feeding behavior, and reward systems, by activating the G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R).[5] The orexin signaling pathway, particularly through OX1R, has been implicated in cell proliferation and survival in various cell types.[5][6][7][8] Orexin-A, for instance, has been shown to promote the proliferation of certain cancer cells and protect them from apoptosis by activating signaling cascades such as the AKT and ERK pathways.[5][6][7][8]
SB-334867 is a selective antagonist of the OX1R, exhibiting approximately 50-fold higher affinity for OX1R over OX2R.[4] This selectivity makes it an invaluable tool for elucidating the specific roles of OX1R in cellular processes. By inhibiting the binding of orexin peptides to OX1R, SB-334867 allows for the investigation of the downstream consequences on cell viability and proliferation.
This application note provides a detailed protocol for assessing the in vitro effects of SB-334867 on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9][10][11] An alternative colorimetric method, the MTT assay, is also briefly described.
Data Presentation
The following table represents a hypothetical dataset from a cell viability experiment using SB-334867 on a cell line expressing OX1R. The data is presented as a percentage of viable cells relative to a vehicle-treated control.
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Cell Viability |
| Vehicle Control (0.1% DMSO) | 0 | 150,000 | 7,500 | 100% |
| SB-334867 | 0.1 | 142,500 | 6,800 | 95.0% |
| SB-334867 | 1 | 127,500 | 6,100 | 85.0% |
| SB-334867 | 10 | 90,000 | 4,500 | 60.0% |
| SB-334867 | 50 | 67,500 | 3,900 | 45.0% |
| Positive Control (e.g., Staurosporine) | 1 | 15,000 | 900 | 10.0% |
Experimental Protocols
This protocol is a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP.[9][11]
Materials:
-
Cell line of interest (expressing OX1R)
-
Complete cell culture medium
-
SB-334867 (stock solution in DMSO)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SB-334867 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Include vehicle control wells (medium with the same final concentration of DMSO) and positive control wells for inducing cell death (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[10]
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Measure the luminescence of each well using a luminometer.
-
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14][15]
Materials:
-
All materials from Protocol 1, except for the CellTiter-Glo® kit and luminometer.
-
Clear, flat-bottomed 96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1, using clear 96-well plates.
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[14]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Mandatory Visualizations
Caption: Orexin-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. Orexin A Affects INS-1 Rat Insulinoma Cell Proliferation via Orexin Receptor 1 and the AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin A Affects INS-1 Rat Insulinoma Cell Proliferation via Orexin Receptor 1 and the AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Western Blot Analysis of NLRP3 Inflammasome Modulation by SB-332235
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. SB-332235, a potent and selective non-peptide antagonist of the chemokine receptor CXCR2, has emerged as a potential therapeutic agent for neuroinflammatory conditions. Recent studies have demonstrated that this compound exerts its neuroprotective effects, at least in part, by suppressing the activation of the NLRP3 inflammasome signaling cascade.
This document provides detailed application notes and protocols for performing Western blot analysis to investigate the modulatory effects of this compound on key components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on the protein expression of NLRP3 inflammasome components in a mouse model of traumatic brain injury (TBI). The data demonstrates a significant reduction in the expression of NLRP3, ASC, and cleaved Caspase-1 (p20) following treatment with this compound.
| Protein | Treatment Group | Relative Protein Expression (Mean ± SEM) | Fold Change vs. TBI | p-value (vs. TBI) |
| NLRP3 | Sham | 1.00 ± 0.12 | - | < 0.001 |
| TBI | 3.25 ± 0.25 | 1.00 | - | |
| TBI + this compound | 1.50 ± 0.18 | 0.46 | < 0.001 | |
| ASC | Sham | 1.00 ± 0.15 | - | < 0.001 |
| TBI | 2.80 ± 0.20 | 1.00 | - | |
| TBI + this compound | 1.30 ± 0.10 | 0.46 | < 0.001 | |
| Caspase-1 p20 | Sham | 1.00 ± 0.10 | - | < 0.001 |
| TBI | 3.50 ± 0.30 | 1.00 | - | |
| TBI + this compound | 1.80 ± 0.20 | 0.51 | < 0.01 |
Data is adapted from a study by Wang et al. (2022), where protein expression was quantified by densitometry of Western blot bands and normalized to a loading control.[1]
Signaling Pathways and Experimental Workflow
Caption: Putative signaling pathway of this compound action on the NLRP3 inflammasome.
References
Troubleshooting & Optimization
SB-332235 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SB-332235, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
There are conflicting recommendations from different suppliers for the storage of solid this compound. Some suggest room temperature, while others recommend -20°C.[1][2][3] For long-term storage and to minimize potential degradation, it is best practice to store the solid compound at -20°C in a dry, dark environment. For short-term storage, room temperature is acceptable according to some manufacturers.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO up to 100 mM and in 0.1N aqueous NaOH.[1][4] For most cell-based assays, DMSO is the recommended solvent for creating a high-concentration stock solution.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mM to 100 mM.[1][2] Ensure the compound is fully dissolved by vortexing. For precise molarity, always use the batch-specific molecular weight provided on the product's certificate of analysis, as it may vary due to hydration.[2]
Q4: How should I store stock solutions of this compound?
For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term use, some suppliers suggest that stock solutions can be stored at 0-4°C for up to a month.
Q5: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported in publicly available literature. It is best practice to prepare fresh dilutions of the DMSO stock solution in your aqueous buffer or media immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 410.66 g/mol | [1][2][4] |
| Formula | C₁₃H₁₀Cl₃N₃O₄S | [1][2][4] |
| Purity | ≥98% | [1][2] |
| Appearance | White to off-white solid | |
| CAS Number | 276702-15-9 | [1][2] |
Table 2: Recommended Storage Conditions
| Form | Supplier A (e.g., Tocris, R&D Systems) | Supplier B (e.g., Medchemexpress) | Recommended Best Practice |
| Solid (Powder) | Store at Room Temperature[1][2] | Store at -20°C (3 years) or 4°C (2 years) | For long-term stability, store at -20°C , dry and protected from light. |
| Stock Solution (in DMSO) | Not specified | Store at -80°C (6 months) or -20°C (1 month) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Biological Effect
If you observe a lack of expected biological activity from this compound, consider the following troubleshooting steps:
-
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for lack of this compound activity.
Issue 2: Precipitation of this compound in Aqueous Solution
If you observe precipitation when diluting your DMSO stock solution into aqueous media:
-
Protocol for Diluting Hydrophobic Compounds
Caption: Recommended procedure for diluting this compound stock.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 4.11 mg).
-
Calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Molarity (mol/L)) For 4.11 mg of this compound (MW: 410.66 g/mol ) to make a 10 mM (0.01 M) solution: Volume (L) = 0.00411 g / (410.66 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into single-use tubes for storage at -80°C.
-
Signaling Pathway
This compound is a potent and selective antagonist of the CXCR2 receptor. It functions by blocking the binding of CXC chemokines, such as IL-8, to CXCR2, thereby inhibiting downstream signaling pathways involved in inflammation and cell proliferation.
-
CXCR2 Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound.
References
Technical Support Center: Troubleshooting In Vivo Efficacy of SB-332235
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low in vivo efficacy of SB-332235, a potent and selective CXCR2 antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Its primary mechanism of action is to block the binding of CXC chemokines, such as IL-8, to CXCR2, thereby inhibiting downstream signaling pathways involved in neutrophil recruitment and activation. It displays high selectivity for CXCR2 over CXCR1.
Q2: What are the key properties of this compound relevant to in vivo studies?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective in vivo experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 410.66 g/mol | |
| Formula | C₁₃H₁₀Cl₃N₃O₄S | |
| In Vitro Potency (IC₅₀) | 7.7 nM | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% |
Q3: What are the reported in vivo applications of this compound?
A3: this compound has been shown to be effective in various preclinical models, including:
-
Inhibiting acute and chronic models of arthritis in rabbits.
-
Reducing neuroinflammation and improving functional outcomes after traumatic brain injury in mice.[1]
Troubleshooting Guide for Low In Vivo Efficacy
This guide addresses common challenges that can lead to lower-than-expected efficacy of this compound in vivo.
Issue 1: Suboptimal Compound Formulation and Administration
Question: I am observing low or inconsistent efficacy. Could the formulation or administration route be the problem?
Answer: Yes, formulation and administration are critical for the bioavailability of hydrophobic compounds like this compound.
Potential Causes & Solutions:
-
Poor Solubility in Aqueous Vehicles: this compound is poorly soluble in water. Direct suspension in saline or PBS can lead to precipitation and low bioavailability.
-
Recommended Solution: Prepare a stock solution in 100% DMSO and then dilute it with an appropriate vehicle for administration. A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG400, and saline or water. For intraperitoneal or intravenous injections, careful consideration of the final DMSO concentration is necessary to avoid toxicity.
-
-
Improper Administration Technique: Incorrect gavage or injection techniques can lead to inaccurate dosing or stress in the animals, affecting the experimental outcome.
-
Recommended Solution: Ensure proper training in animal handling and administration techniques. For oral gavage, use appropriate needle gauge and length to deliver the compound directly to the stomach.
-
-
Compound Stability: While generally stable, prolonged storage of stock solutions at room temperature or improper storage conditions can lead to degradation.
-
Recommended Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Issue 2: Inadequate Dosing Regimen
Question: How do I determine the optimal dose and frequency of administration for my model?
Answer: The optimal dosing regimen depends on the animal model, the disease state, and the pharmacokinetic properties of this compound.
Potential Causes & Solutions:
-
Insufficient Dose: The dose may be too low to achieve a therapeutic concentration at the target site.
-
Recommended Solution: Conduct a dose-response study to determine the minimal effective dose in your model. Published studies have used oral doses ranging from 10 to 30 mg/kg in rodents.
-
-
Inappropriate Dosing Frequency: The half-life of the compound may be shorter than the dosing interval, leading to periods of sub-therapeutic concentrations.
-
Recommended Solution: While the specific pharmacokinetic profile of this compound is not extensively published, for compounds with unknown half-lives, starting with twice-daily administration can help maintain more consistent plasma levels. Pharmacokinetic studies to determine the half-life in your specific animal model are highly recommended for optimizing the dosing schedule.
-
Issue 3: Model-Specific Factors
Question: Could the design of my animal model be contributing to the low efficacy?
Answer: Yes, the specific characteristics of your disease model can influence the outcome.
Potential Causes & Solutions:
-
Timing of Treatment: The therapeutic window for CXCR2 inhibition may be narrow.
-
Recommended Solution: Initiate treatment at different stages of the disease progression (e.g., prophylactic vs. therapeutic) to identify the optimal time for intervention.
-
-
Disease Severity: In models with very aggressive or advanced disease, a single agent may not be sufficient.
-
Recommended Solution: Consider combination therapies with other relevant drugs.
-
-
CXCR2 Expression and Function: Ensure that CXCR2 is a valid target in your specific model and that its signaling pathway is active and contributes to the pathology you are studying.
-
Recommended Solution: Confirm CXCR2 expression in the relevant tissues or cells of your animal model using techniques like immunohistochemistry or qPCR.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl) or sterile water
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the final formulation. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
For a final volume of 1 ml, mix 100 µl of the this compound stock solution (or pure DMSO for the vehicle control), 400 µl of PEG400, and 500 µl of sterile saline.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Administer the formulation to the mice via oral gavage at a volume of 10 ml/kg.
-
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low In Vivo Efficacy
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
References
Technical Support Center: Optimizing SB-332235 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of SB-332235, a potent CXCR2 antagonist, while minimizing cytotoxicity.
Quick Reference: this compound Properties
| Property | Value | Source |
| Primary Target | CXCR2 Antagonist | [1][2][3][4][5][6] |
| IC50 | ~7.7 nM for CXCR2 | [1][4][5] |
| Selectivity | ~285-fold greater for CXCR2 over CXCR1 | [1][4][5] |
| Molecular Weight | 410.66 g/mol | |
| Form | Crystalline solid | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store solid at room temperature. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Cytotoxicity and Efficacy Issues
Unexpected cytotoxicity or lack of efficacy can be significant hurdles in experiments involving this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the assay plate, or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cytotoxicity at low concentrations | - Solvent toxicity: DMSO can be toxic to some cell lines at concentrations as low as 0.1%. - Compound precipitation: this compound may precipitate in the culture medium. - Cell line sensitivity: The cell line used may be particularly sensitive to CXCR2 inhibition or off-target effects. | - Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). - Visually inspect wells for precipitation after adding the compound. Prepare fresh dilutions and ensure thorough mixing. - Perform a dose-response curve starting from a very low concentration (e.g., sub-nanomolar) to determine the toxicity threshold for your specific cell line. |
| Lack of desired biological effect (CXCR2 antagonism) | - Sub-optimal concentration: The concentration of this compound may be too low to effectively antagonize CXCR2 in your experimental system. - Inactive compound: Improper storage or handling may have degraded the compound. - High ligand concentration: The concentration of the CXCR2 ligand (e.g., IL-8) may be too high, outcompeting the antagonist. | - Titrate this compound over a wider concentration range. - Prepare fresh stock solutions from the solid compound. - Determine the optimal ligand concentration that elicits a sub-maximal response to allow for the detection of inhibition. |
| Discrepancy between cytotoxicity and efficacy data | The therapeutic window (the concentration range where the compound is effective but not toxic) is narrow for your cell line. | Perform a detailed dose-response analysis for both efficacy (e.g., inhibition of cell migration) and cytotoxicity in parallel to accurately determine the therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: Given the IC50 of ~7.7 nM for CXCR2 antagonism, we recommend starting with a broad concentration range that spans several orders of magnitude, from picomolar to micromolar (e.g., 100 pM to 100 µM). This will help in identifying the optimal concentration for efficacy while establishing the cytotoxicity threshold. For some cancer cell lines like AML, concentrations between 1-100 µM have been shown to reduce cell viability.[1][7]
Q2: How should I prepare my stock and working solutions of this compound?
A2: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture wells is minimal and consistent across all treatments, including the vehicle control.
Q3: What are the appropriate controls for an experiment with this compound?
A3: You should include the following controls:
-
Untreated cells: Cells cultured in medium alone.
-
Vehicle control: Cells treated with the same concentration of DMSO (or other solvent) used to prepare the highest concentration of this compound.
-
Positive control for cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the cytotoxicity assay is working correctly.
-
Positive control for efficacy: Cells stimulated with a CXCR2 ligand (e.g., IL-8) without the antagonist to establish the maximum biological response.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration is cell-type and assay-dependent. A common starting point is 24 to 72 hours. For cytotoxicity assessments, a 48-hour incubation has been used for AML cell lines.[1][7] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experiment.
Q5: Which cytotoxicity assay should I use?
A5: The choice of assay depends on the expected mechanism of cell death and your available equipment.
-
MTT/WST-1/XTT assays: Measure metabolic activity and are good for assessing changes in cell proliferation or viability.[8][9]
-
LDH release assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity (necrosis).[10][11]
-
Propidium Iodide (PI) staining: A fluorescent dye that enters cells with compromised membranes, typically measured by flow cytometry or fluorescence microscopy.[9]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Generic Cancer Cell Line
This table illustrates the type of data you should aim to generate. It shows the effect of increasing concentrations of this compound on cell viability (measured by MTT assay) and a specific biological effect (e.g., inhibition of IL-8-induced cell migration).
| This compound Conc. (µM) | Cell Viability (% of Vehicle Control) | Inhibition of Migration (% of IL-8 Control) | Notes |
| 0 (Vehicle) | 100 ± 4.5 | 0 | Baseline |
| 0.01 | 98 ± 5.1 | 55 ± 6.2 | Efficacious, non-toxic |
| 0.1 | 95 ± 4.8 | 85 ± 5.5 | Efficacious, non-toxic |
| 1 | 92 ± 6.2 | 95 ± 4.9 | Efficacious, non-toxic |
| 10 | 75 ± 7.1 | 98 ± 3.8 | Onset of cytotoxicity |
| 50 | 40 ± 8.5 | 100 | Significant cytotoxicity |
| 100 | 15 ± 5.9 | 100 | High cytotoxicity |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound and identifying a non-toxic working concentration range.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your DMSO stock. For the concentration range in Table 1, you would prepare 2x working solutions.
-
Cell Treatment: Add 100 µL of the 2x this compound dilutions to the appropriate wells to achieve the final desired concentrations. Remember to include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 for cytotoxicity.
Mandatory Visualizations
Caption: this compound antagonizes the CXCR2 signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Quantification of Interactions Between Drug Delivery Systems and Cells In Vitro: A Guide for Preclinical Nanomedicine Evaluation [jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancing Predictions of Tissue and Intracellular Drug Concentrations Using In Vitro, Imaging and PBPK Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Potential off-target effects of SB-332235 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SB-332235, a potent and selective CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active nonpeptide antagonist of the human C-X-C chemokine receptor 2 (CXCR2).[1][2][3] It functions by competitively inhibiting the binding of endogenous ligands, such as interleukin-8 (IL-8), to the CXCR2 receptor.[1][2] This blockade prevents the downstream signaling cascades that lead to neutrophil migration and activation, thereby reducing inflammation.
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity for CXCR2 over the closely related CXCR1 receptor. Published data indicates a 285-fold greater selectivity for CXCR2 compared to CXCR1.[1][3][4]
Q3: What are the potential off-target effects of this compound?
The most well-characterized off-target interaction of this compound is with the CXCR1 receptor, albeit with significantly lower affinity.[1][3][4] Due to the high sequence homology and shared ligands between CXCR1 and CXCR2, some level of cross-reactivity is expected. Researchers should be aware that at high concentrations, this compound may also inhibit CXCR1-mediated signaling.
For a comprehensive assessment of unanticipated effects, it is recommended to perform broader off-target screening using commercially available safety panels (e.g., Eurofins SafetyScreen, Reaction Biology InVEST panels) if experimental results are inconsistent with known CXCR2 biology.[5][6][7][8][9]
Q4: Can this compound affect cell viability?
Yes, studies have shown that this compound can inhibit the viability of certain cell types, such as acute myeloid leukemia (AML) cells, in a dose-dependent manner.[3][4] Therefore, it is crucial to perform dose-response experiments and assess cell viability in your specific cell system to distinguish between CXCR2-mediated effects and potential cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in In Vitro Assays
Potential Cause 1: Off-Target Effects
-
Troubleshooting:
-
Confirm On-Target Effect: Use a positive control (e.g., a known CXCR2 agonist like IL-8 or GRO-α) and a negative control (e.g., a structurally unrelated CXCR2 antagonist) to confirm that your assay is detecting CXCR2-specific activity.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. Off-target effects are more likely to be observed at higher concentrations.
-
Use a More Selective Antagonist: If available, compare the effects of this compound with a more recently developed, highly selective CXCR2 antagonist.
-
Consider a Broader Screen: If results remain inconclusive, consider profiling this compound against a panel of common off-target receptors and kinases.
-
Potential Cause 2: Assay Artifacts
-
Troubleshooting:
-
Calcium Mobilization Assays: Be aware of potential artifacts from fluorescent or colored compounds.[10] Run a vehicle control (DMSO) to assess for autofluorescence. Also, be mindful of "micro-waves" of calcium activity that can be artifacts of certain imaging protocols.[11]
-
Radioligand Binding Assays: High non-specific binding can be an issue. Optimize washing steps and consider using blocking agents like Bovine Serum Albumin (BSA).[12] Ensure that the assay has reached equilibrium, especially for high-affinity ligands.[13]
-
Cell Viability Assays: The choice of assay (e.g., MTT, resazurin) can influence results. Ensure that this compound does not directly interfere with the assay reagents (e.g., by having reducing or oxidizing properties).
-
Issue 2: Unexpected Cell Death
Potential Cause 1: Cytotoxicity at High Concentrations
-
Troubleshooting:
-
Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold in your specific cell line.
-
Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of any cytotoxic effects.
-
Compare with Other Cell Lines: Test the effect of this compound on a cell line that does not express CXCR2 to distinguish between on-target and off-target cytotoxicity.
-
Potential Cause 2: Culture Conditions
-
Troubleshooting:
-
Reagent Quality: Ensure the quality of your media, serum, and other reagents.
-
Contamination: Regularly check for microbial contamination, as this can induce cell death.
-
Environmental Stress: Maintain optimal incubator conditions (temperature, CO2, humidity).
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Ligand | Cell Line/System | IC50 (nM) | Reference |
| Human CXCR2 | IL-8 Induced Calcium Mobilization | IL-8 | CHO cells | 7.7 | [1] |
| Human CXCR1 | IL-8 Induced Calcium Mobilization | IL-8 | CHO cells | 2200 | [1] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity (fold vs. CXCR2) |
| CXCR2 | 7.7 | 1 |
| CXCR1 | 2200 | 285 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CXCR2
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation:
-
Culture cells expressing CXCR2 (e.g., HEK293-CXCR2) to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (e.g., [125I]IL-8), competing ligand (this compound or unlabeled IL-8 for non-specific binding), and membrane preparation.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis to determine the IC50 of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Cell Preparation:
-
Plate CXCR2-expressing cells (e.g., CHO-CXCR2, U937) in a black, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An agent like probenecid can be included to prevent dye leakage.
-
Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
3. Assay Performance:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a specified period.
-
Add a CXCR2 agonist (e.g., IL-8) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time.
4. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium flux by this compound.
-
Plot the data and perform a non-linear regression to determine the IC50 value.
Visualizations
Caption: CXCR2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Experimental Results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 12. benchchem.com [benchchem.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-332235 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals using SB-332235, a potent and selective CXCR2 antagonist. Here, you will find answers to frequently asked questions and troubleshooting advice for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its primary mechanism involves inhibiting the binding of CXC chemokines, such as IL-8, to CXCR2. This blockade prevents downstream signaling pathways associated with inflammation and leukocyte trafficking.[2][3][4]
Q2: What is the selectivity of this compound for CXCR2 over other chemokine receptors?
This compound exhibits high selectivity for CXCR2. It has been reported to be 285-fold more selective for CXCR2 over CXCR1.[1][2][3]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and 0.1N NaOH. For storage, it is recommended to keep the compound at room temperature.
Q4: What are the typical working concentrations for in vitro experiments?
For in vitro studies, such as those involving acute myeloid leukemia (AML) cell lines, concentrations ranging from 1 to 100 µM have been used.
Q5: What are the typical dosages for in vivo animal studies?
In animal models, particularly in studies of arthritis in rabbits, oral doses of 10-25 mg/kg administered twice daily have been shown to be effective.[1]
Troubleshooting Unexpected Results
Issue 1: Higher than expected cell viability or lack of efficacy in an in vitro assay.
-
Possible Cause 1: Compound Solubility. Poor dissolution of this compound in your culture media can lead to a lower effective concentration.
-
Troubleshooting Tip: Ensure complete dissolution of your stock solution in DMSO before diluting it in your aqueous culture medium. You may need to briefly vortex or sonicate the stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Low CXCR2 Expression. The cell line you are using may not express sufficient levels of CXCR2 for this compound to elicit a strong effect.
-
Troubleshooting Tip: Verify the CXCR2 expression level in your cell line using techniques like qPCR, western blot, or flow cytometry.
-
-
Possible Cause 3: Redundant Signaling Pathways. The biological process you are studying may be regulated by pathways that are not dependent on CXCR2 signaling.
-
Troubleshooting Tip: Consider the potential for other signaling pathways to compensate for CXCR2 inhibition. You could investigate the involvement of other chemokine receptors or signaling molecules.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Troubleshooting Tip: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Store as recommended by the supplier.
-
-
Possible Cause 2: Variability in Experimental Conditions. Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results.
-
Troubleshooting Tip: Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.
-
Issue 3: Unexpected off-target effects are observed.
-
Possible Cause 1: High Concentration. Although this compound is highly selective for CXCR2, at very high concentrations, it may interact with other receptors or cellular targets.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the lowest effective concentration of this compound in your system.
-
-
Possible Cause 2: Context-Specific Effects. The biological context of your experiment (e.g., the specific cell type or disease model) may reveal previously uncharacterized effects of CXCR2 inhibition.
-
Troubleshooting Tip: Carefully document any unexpected findings and consider if they represent a novel biological role for CXCR2 in your specific system.
-
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species | Model System | Reference |
| IC50 (CXCR2) | 7.7 nM | Human | [1][2][3] | |
| IC50 (CXCR1) | 9.6 µM | Human | ||
| In Vitro Concentration | 1-100 µM | AML Cell Lines | [1] | |
| In Vivo Dosage | 10-25 mg/kg (p.o., b.i.d.) | Rabbit | Chronic Antigen-Induced Arthritis | [1] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired working concentrations in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
Endpoint Analysis: Perform the desired endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cytokine secretion analysis (e.g., ELISA), or gene expression analysis (e.g., qPCR).
Protocol 2: General In Vivo Administration for Animal Models (Oral Gavage)
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study.
-
Administration: Administer the this compound suspension or vehicle control to the animals via oral gavage at the predetermined dosing schedule (e.g., twice daily).
-
Monitoring: Monitor the animals for any adverse effects and for the desired experimental outcomes.
-
Endpoint Analysis: At the end of the study, collect tissues or other samples for analysis.
Visualizations
Caption: Mechanism of action of this compound as a CXCR2 antagonist.
Caption: A logical workflow for troubleshooting unexpected results.
References
Addressing SB-332235 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-332235, with a focus on addressing solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective nonpeptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] It functions by inhibiting the binding of ligands like IL-8 to the CXCR2 receptor, thereby blocking downstream signaling pathways associated with inflammation and leukocyte chemoattraction.[2][4] It exhibits high selectivity for CXCR2 over CXCR1.[1][3] Research has shown its involvement in reducing inflammatory responses in various models, including arthritis and traumatic brain injury, and it has also been studied for its potential in inhibiting the proliferation of acute myeloid leukemia (AML) cells.[1][3][4][5]
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound that is practically insoluble in water. Its solubility is significantly better in organic solvents and basic aqueous solutions. The most common solvent used for preparing stock solutions is Dimethyl Sulfoxide (DMSO), where it is soluble up to 100 mM.[1] It is also reported to be soluble in 0.1N sodium hydroxide (NaOH) solution.[2]
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous cell culture medium or buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous solution, even if the DMSO concentration is low.
Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Increase DMSO Percentage: While not always ideal due to potential solvent toxicity in cell-based assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant: For non-cell-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[6] This is generally not suitable for live cell experiments as detergents can disrupt cell membranes.[6]
-
Utilize Co-solvents: The use of a water-miscible co-solvent in addition to DMSO may improve solubility.[7][8]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous medium can enhance solubility for compounds with ionizable groups.[7][8] Given that this compound is soluble in 0.1N NaOH, a slightly basic pH may improve its aqueous solubility.[2]
Solubility Data
The following table summarizes the known solubility data for this compound. Note that the molecular weight used for these calculations is 410.66 g/mol .[1][2][9]
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 41.07 mg/mL | [1] |
| 0.1N NaOH | Soluble | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 276702-15-9)
-
Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.11 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 410.66 g/mol = 0.0041066 g = 4.11 mg.
-
Note: Always use the batch-specific molecular weight found on the product's Certificate of Analysis for the most accurate calculations.[1]
-
-
Weigh Compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO to the vial (e.g., 1 mL for a 10 mM solution from 4.11 mg).
-
Dissolve: Cap the vial tightly and vortex thoroughly. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Confirm Dissolution: Visually inspect the solution to ensure all solid material has completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable for up to one month.[9]
Protocol 2: Preparation of Working Solutions in Aqueous Media
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Procedure:
-
Thaw Stock Solution: Thaw your frozen aliquot of this compound DMSO stock solution at room temperature.
-
Pre-warm Aqueous Medium: Warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C for cell culture).
-
Serial Dilution (Recommended): If preparing a very dilute working solution, perform an intermediate dilution step in DMSO or the aqueous medium.
-
Final Dilution: To minimize precipitation, add the stock solution to the aqueous medium while vortexing or swirling the medium. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium, not the other way around. This ensures rapid dispersal.
-
Example for a 10 µM solution: Add 1 µL of a 10 mM stock solution to 1 mL of your final aqueous medium. This results in a final DMSO concentration of 0.1%.
-
-
Inspect for Precipitation: After dilution, immediately inspect the solution for any signs of cloudiness or precipitate. If the solution is not clear, refer to the troubleshooting guide above.
-
Use Immediately: It is best practice to prepare fresh working solutions immediately before use to ensure the compound remains in solution.
Visual Guides
Experimental Workflow
The diagram below outlines the recommended workflow for preparing this compound solutions, including key decision points for troubleshooting solubility issues.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This diagram illustrates the inhibitory action of this compound on the CXCR2 signaling pathway. This compound blocks the receptor, preventing ligand binding and subsequent inflammatory signaling.
Caption: Inhibition of the CXCR2 signaling pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]
- 5. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. xcessbio.com [xcessbio.com]
Technical Support Center: Validating the Activity of SB-332235
This guide provides researchers, scientists, and drug development professionals with essential information for validating the activity of a new batch of SB-332235, a potent and selective CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its primary mechanism of action is to selectively bind to CXCR2, thereby preventing the binding of its natural ligands, such as Interleukin-8 (IL-8). This blockade inhibits downstream signaling pathways, including calcium mobilization, which ultimately suppresses inflammatory responses and can inhibit the proliferation of certain cell types, such as Acute Myeloid Leukemia (AML) cells.[2][3] this compound exhibits a high degree of selectivity for CXCR2 over the related CXCR1 receptor, with a reported 285-fold difference.[1][2][3]
Caption: this compound mechanism of action.
Q2: How should I prepare and store stock solutions of this compound?
For optimal results, proper handling and storage of this compound are critical.
-
Solubility: this compound is soluble in DMSO, with concentrations up to 100 mM achievable. It is also soluble in 0.1N NaOH.[4]
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Based on the molecular weight (410.66 g/mol ), calculate the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the appropriate volume of high-purity DMSO to the vial.
-
Vortex gently until the solid is completely dissolved.
-
-
Storage:
-
Solid Form: Store the compound in a dry, dark place at -20°C for long-term stability.[5]
-
Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. For short-term storage, 0-4°C is acceptable for up to one month.[5]
-
Q3: What is a standard in vitro assay to validate the biological activity of a new batch of this compound?
A cell-based functional assay is the most direct way to validate the activity of a new batch. A common and effective method is to measure the inhibition of ligand-induced activity in cells expressing CXCR2. An AML cell line proliferation assay is a well-documented method.[1]
Experimental Protocol: AML Cell Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Culture: Culture a suitable AML cell line (e.g., MOLM-13, MV4-11) that expresses CXCR2, following standard cell culture protocols.
-
Cell Seeding: Seed the AML cells into a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of your new batch of this compound in culture media. Also, include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions) and a positive control from a previously validated batch if available.
-
Treatment: Add the different concentrations of this compound (e.g., ranging from 1 µM to 100 µM) to the appropriate wells.[1][5]
-
Incubation: Incubate the plate for a specified period, typically 48 hours.[1][5]
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Troubleshooting Guide
Caption: General workflow for validating a new batch of this compound.
Q4: My this compound is not dissolving properly in DMSO. What should I do?
-
Problem: Incomplete dissolution can lead to inaccurate concentration calculations and poor experimental reproducibility.
-
Solutions:
-
Ensure Purity of Solvent: Use anhydrous, high-purity DMSO. Water contamination can reduce the solubility of many compounds.
-
Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) while vortexing. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for a few minutes to aid in breaking up any precipitate.
-
Check Concentration: You may be attempting to create a stock solution that is above the compound's solubility limit. While 100 mM is reported as achievable, try preparing a lower concentration (e.g., 10 mM or 20 mM) first.
-
Q5: I am not observing the expected inhibitory effect in my cell-based assay. What are the possible reasons?
-
Problem: The IC₅₀ value is significantly higher than the expected ~7.7 nM, or there is no dose-dependent inhibition.[1]
-
Troubleshooting Steps:
Caption: Troubleshooting unexpected results in functional assays.
-
Compound Integrity: Was the stock solution prepared and stored correctly? Repeated freeze-thaw cycles or improper storage can degrade the compound. Consider preparing a fresh stock solution from the solid.
-
Cell Line Verification: Confirm that your cell line expresses sufficient levels of CXCR2. Expression levels can drift with continuous passaging. Also, ensure the cells are healthy and in the logarithmic growth phase.
-
Assay Conditions:
-
Vehicle Effects: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, as it can be toxic to cells at higher concentrations.
-
Ligand Concentration: If using a ligand-stimulation assay (like calcium mobilization), ensure the ligand (e.g., IL-8) is active and used at a concentration that elicits a robust response (e.g., EC₈₀).
-
-
Positive Control: If possible, test a previously validated batch of this compound alongside the new batch to rule out systemic issues with the assay itself.
Data Presentation
Summarize your validation results in a clear, tabular format for easy comparison between batches and with published data.
Table 1: IC₅₀ Determination for New Batch of this compound
| Parameter | Reference Batch | New Batch (Lot #XYZ) | Published Value |
| Target | CXCR2 | CXCR2 | CXCR2 |
| Assay Type | Cell Viability | Cell Viability | N/A |
| Cell Line | MOLM-13 | MOLM-13 | N/A |
| IC₅₀ (nM) | 8.1 ± 0.9 | 7.5 ± 1.2 | ~7.7[1] |
| Date of Experiment | 2025-10-15 | 2025-12-08 | N/A |
Table 2: Dose-Response Data for New Batch (Lot #XYZ)
| This compound Conc. (µM) | % Inhibition (Mean) | Std. Deviation |
| 0 (Vehicle) | 0 | 3.1 |
| 1 | 12.5 | 4.5 |
| 10 | 48.9 | 5.2 |
| 50 | 85.3 | 3.8 |
| 100 | 95.1 | 2.7 |
References
Preventing degradation of SB-332235 in experimental setups
Welcome to the technical support center for SB-332235. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, with the chemical name 6-Chloro-3-[[[(2,3-dichlorophenyl)amino]carbonyl]amino]-2-hydroxybenzenesulfonamide, contains both a ureide and a sulfonamide functional group. These groups are susceptible to degradation through several mechanisms:
-
Hydrolysis: The ureide linkage can be hydrolyzed under acidic or alkaline conditions, breaking the molecule into smaller components.[1] The sulfonamide group is also more susceptible to degradation in acidic environments.[2]
-
Photodegradation: Sulfonamides are known to be sensitive to light, particularly UV radiation.[3] Exposure to ambient laboratory light or sunlight can lead to the degradation of this compound over time.
-
Thermal Stress: While specific data for this compound is limited, substituted ureas can be thermally unstable and may decompose at elevated temperatures.[4]
-
Oxidation: The presence of oxidizing agents in your experimental setup could potentially degrade the molecule.
Q2: There is conflicting information on the recommended storage temperature for solid this compound. What is the best practice?
A2: You are correct to note the discrepancy in storage recommendations from various suppliers, with some suggesting room temperature and others -20°C. To ensure the long-term stability of solid this compound, it is best practice to store it in a cool, dry, and dark place.[5] Storing at -20°C is the most conservative and recommended approach to minimize the potential for thermal degradation and hydrolysis over extended periods.
Q3: My this compound solution in DMSO has been stored for a while. How can I be sure it is still active?
Q4: I am observing inconsistent results in my cell-based assays using this compound. Could degradation in the cell culture media be the cause?
A4: Yes, degradation in cell culture media is a potential cause for inconsistent results. Several factors within the media can contribute to this:
-
pH of the Media: Cell culture media is typically buffered around pH 7.2-7.4. While sulfonamides are generally more stable in neutral to alkaline conditions, the ureide group's stability at this pH over long incubation times may be a concern.[2][7]
-
Media Components: Some components in the media, especially if you are using serum, could potentially interact with or enzymatically degrade this compound.[6]
-
Light Exposure During Incubation: If your cell culture plates are exposed to light for extended periods during incubation, photodegradation could occur.[3]
To troubleshoot, minimize the pre-incubation time of this compound in the media before adding it to the cells and protect your plates from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Degradation of stock solution. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for long-term storage. |
| Degradation in aqueous buffers or cell culture media. | Prepare fresh dilutions in aqueous solutions immediately before use. Minimize the time the compound spends in aqueous solution before the experiment. | |
| Inconsistent results between experiments | Inconsistent handling of the compound. | Standardize your protocol for dissolving, storing, and diluting this compound. Ensure all users follow the same procedure. |
| Photodegradation from light exposure. | Protect solid compound and solutions from light by using amber vials and covering experimental setups with aluminum foil. | |
| Precipitation of the compound in aqueous solution | Poor solubility. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5%).[8][9] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Dilutions for In Vitro Cell-Based Assays
This protocol provides a standardized method for preparing this compound solutions to minimize degradation and ensure consistent experimental outcomes.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, polypropylene tubes for dilutions
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 243.5 µL of DMSO to 1 mg of this compound, which has a molecular weight of 410.66 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Immediately after preparation, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C may be acceptable, but -80°C is recommended to minimize degradation.
-
-
Preparation of Working Dilutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in your experimental wells is below the level that affects your cells (typically ≤ 0.5%).[8][9]
-
Use the prepared working dilutions immediately. Do not store aqueous dilutions of this compound.
-
Visualizing Potential Degradation and Experimental Workflow
Below are diagrams to visualize key concepts related to the handling and potential degradation of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: this compound mechanism of action on the CXCR2 signaling pathway.[10][11]
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]
Adjusting SB-332235 dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CXCR2 antagonist, SB-332235. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective nonpeptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action involves blocking the binding of ELR+ chemokines (such as CXCL1, CXCL5, and CXCL8/IL-8) to CXCR2, a G-protein coupled receptor primarily expressed on neutrophils.[3] This inhibition prevents the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and other pro-inflammatory responses.[3] this compound exhibits high selectivity for CXCR2 over the related CXCR1 receptor.[1][2]
Q2: What are the primary research applications for this compound?
Given its role in modulating neutrophil-mediated inflammation, this compound is primarily used in preclinical research to investigate the role of the CXCR2 signaling pathway in various disease models. These include inflammatory diseases such as arthritis and traumatic brain injury, as well as in oncology research to study the role of tumor-associated neutrophils.[4]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[2] For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in airtight, amber glass or polypropylene vials to prevent degradation from light and moisture. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb water, potentially affecting the stability and concentration of the compound.
Dosage Adjustment for Different Animal Models
Q4: What are the established in vivo dosages for this compound in common animal models?
Published literature provides established oral dosages for mice and rabbits. To date, specific dosage information for other commonly used species like rats has not been widely reported.
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Four doses at 30 min, 6, 24, and 30 hours post-injury | [5] |
| Rabbit | Oral (p.o.) | 10 - 25 mg/kg | Twice daily | [1] |
Q5: How can I estimate a starting dosage for an animal model where no data is available, such as a rat?
When direct dosage data is unavailable, allometric scaling can be used to estimate an equivalent dose from a species with known data. This method extrapolates dosages based on the body surface area, which is more closely related to metabolic rate than body weight alone.
The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, which can then be converted to an equivalent dose for another animal species:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33
A more straightforward approach for converting between animal species uses established conversion factors based on body surface area relative to body weight (Km).
Animal Dose Conversion using Km Factors:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B)
Table of Km Factors for Various Species:
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Non-human Primate | 3 | 0.24 | 12 |
| Human | 60 | 1.62 | 37 |
Illustrative Example: Estimating a Rat Dose from Rabbit Data
This is a hypothetical calculation to demonstrate the methodology.
-
Known parameter: Effective oral dose of this compound in rabbits = 25 mg/kg.
-
Goal: Estimate an equivalent oral dose for a rat.
-
Km for Rabbit: 12
-
Km for Rat: 6
Calculation:
Rat Dose (mg/kg) = Rabbit Dose (mg/kg) x (Km Rabbit / Km Rat) Rat Dose (mg/kg) = 25 mg/kg x (12 / 6) Rat Dose (mg/kg) = 50 mg/kg
Important Note: Allometric scaling provides an estimate. The calculated dose should be considered a starting point for dose-ranging studies to determine the optimal effective and non-toxic dose in the new animal model.
Experimental Protocols & Workflows
Q6: Can you provide a general protocol for the oral administration of this compound to a mouse?
This protocol outlines the general steps for oral gavage in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile saline or PBS
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for mice)
-
1 mL syringes
-
Vortex mixer
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (e.g., 1 mg/kg).
-
Prepare the vehicle solution. For poorly soluble compounds like this compound, a co-solvent system is often necessary. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add the PEG300, Tween-80, and saline, vortexing well between each addition to ensure a homogenous suspension or solution.
-
Prepare a vehicle-only control solution using the same procedure without the this compound.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg).
-
Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Do not force the needle. The mouse should swallow the needle as it is gently advanced.
-
Once the needle is in the correct position (pre-measured to the approximate length of the esophagus), slowly administer the formulation.
-
Carefully withdraw the needle.
-
-
Monitoring: After administration, monitor the animals for any signs of distress or adverse reactions.
Troubleshooting Guide
Q7: I am observing inconsistent results between animals in the same treatment group. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration. For oral gavage, improper technique can lead to dosing into the trachea or incomplete delivery. Practice the technique with a vehicle first. Always vortex the formulation immediately before drawing it into the syringe, as suspensions can settle over time.
-
Formulation Instability: If the compound precipitates out of solution, the actual dose administered will be inconsistent. Check the solubility of this compound in your chosen vehicle at the final concentration.
-
Biological Variability: Inherent differences between animals can contribute to variability. Ensure animals are age- and sex-matched. Increasing the number of animals per group can improve statistical power.
Q8: My animals are showing signs of toxicity (e.g., weight loss, lethargy) in the treatment group, and even in the vehicle control group. What should I do?
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to animals.[6] If your formulation requires a high percentage of DMSO, this could be the cause. The goal is to use the minimum amount of DMSO necessary to dissolve the compound. Consider alternative, less toxic co-solvents or formulation strategies for poorly soluble drugs. Always include a vehicle-only control group to assess the effects of the vehicle itself.
-
Compound Toxicity: The observed toxicity could be an on-target or off-target effect of this compound at the administered dose. Perform a dose-response study with lower doses to determine if the toxicity is dose-dependent.
-
Route of Administration: Intraperitoneal injections of DMSO-containing solutions can cause peritoneal irritation. If using this route, ensure the DMSO concentration is as low as possible (ideally <10%).
Q9: The compound appears to have low efficacy in my in vivo model. What are the potential reasons?
-
Poor Bioavailability: this compound is orally active, but its absolute bioavailability may vary depending on the animal model and the formulation used. Poor solubility can lead to low absorption from the GI tract. Consider optimizing the formulation to improve solubility and absorption.
-
Insufficient Dosage: The estimated or chosen dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study is essential to determine the optimal dose.
-
Rapid Metabolism/Clearance: If the compound is cleared too quickly, it may not maintain a therapeutic concentration for a sufficient duration. While specific pharmacokinetic data for this compound is limited, this is a common challenge for small molecules. The dosing frequency may need to be adjusted.
-
Compound Instability: The compound may be degrading in the formulation or after administration. Ensure proper storage and handling of the stock compound and prepared formulations.
Signaling Pathway
Q10: Can you provide a diagram of the CXCR2 signaling pathway that is inhibited by this compound?
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 5. Gavage [ko.cwru.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
A Comparative Analysis of the Efficacy of SB-332235 and Other CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of SB-332235 with other prominent CXCR2 antagonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs in the study of inflammatory diseases and other CXCR2-mediated pathologies.
Introduction to CXCR2 and its Antagonists
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Its activation by chemokine ligands, primarily those with the ELR motif (glutamic acid-leucine-arginine) such as CXCL8 (IL-8), triggers a cascade of downstream signaling events leading to neutrophil chemotaxis, degranulation, and activation. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain cancers. Consequently, the development of potent and selective CXCR2 antagonists is a significant area of therapeutic research.
This guide focuses on this compound, a potent and orally active nonpeptide CXCR2 antagonist, and compares its efficacy with other well-characterized CXCR2 inhibitors.
Quantitative Comparison of CXCR2 Antagonist Efficacy
The following tables summarize the in vitro potency and selectivity of this compound and other notable CXCR2 antagonists. The data is presented to facilitate a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency of CXCR2 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |
| This compound | Human CXCR2 | IL-8 Binding | 7.7[1][2][3] | - | - | [1][2][3] |
| Navarixin (SCH 527123) | Human CXCR2 | ¹²⁵I-CXCL8 Binding | 0.97 | - | 0.049[4] | [5][4] |
| Human CXCR2 | Chemotaxis (CXCL8) | ~3-6[6] | - | - | [6] | |
| AZD5069 | Human CXCR2 | ¹²⁵I-IL-8 Binding | 0.79[7][8] | - | - | [7][8][9] |
| Repertaxin | Rat CXCR2 | CINC-1 induced migration | 6[10] | - | - | [10] |
| Rat CXCR2 | CXCL8 induced migration | 30[10] | - | - | [10] | |
| Human CXCR2 | IL-8 activation | 100[11][12][13] | - | - | [11][12][13] | |
| SB-225002 | Human CXCR2 | ¹²⁵I-IL-8 Binding | 22[14][15][16] | - | - | [14][15][16] |
| Human CXCR2 | IL-8 induced Ca²⁺ mobilization | 8[14] | - | - | [14] | |
| Human CXCR2 | GROα induced Ca²⁺ mobilization | 10[14] | - | - | [14] | |
| SCH-479833 | Human CXCR2 | - | - | 0.17[17][18] | - | [17][18] |
Table 2: Selectivity of CXCR2 Antagonists
| Compound | Selectivity (CXCR1 vs. CXCR2) | Reference(s) |
| This compound | 285-fold for CXCR2[1][2][3] | [1][2][3] |
| Navarixin (SCH 527123) | ~14-fold for CXCR2 (IC50) | [19] |
| AZD5069 | >150-fold for CXCR2[7] | [7] |
| Repertaxin | 100-fold for CXCR1[11][12][13] | [11][12][13] |
| SB-225002 | >150-fold for CXCR2[14][15][16] | [14][15][16] |
| SCH-479833 | ~41-fold for CXCR2 (Ki) | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Neutrophil Chemotaxis Assay
This assay is fundamental for evaluating the ability of a CXCR2 antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
1. Isolation of Human Neutrophils:
-
Neutrophils are isolated from fresh human peripheral blood collected from healthy donors.
-
Standard procedures involving dextran sedimentation followed by Ficoll-Paque density gradient centrifugation are used to separate neutrophils from other blood components.
-
Residual red blood cells are removed by hypotonic lysis.
-
Isolated neutrophils are resuspended in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
2. Chemotaxis Assay (Boyden Chamber/Transwell Assay):
-
A 96-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size) is used.
-
The lower chamber is filled with assay buffer containing a specific concentration of a CXCR2 ligand (e.g., CXCL8 at 10 ng/mL).
-
The isolated neutrophils are pre-incubated with various concentrations of the CXCR2 antagonist (e.g., this compound) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
The pre-treated neutrophil suspension is then added to the upper chamber of the transwell.
-
The plate is incubated for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
3. Quantification of Migration:
-
After incubation, the non-migrated cells on the top of the membrane are removed.
-
The number of neutrophils that have migrated to the lower chamber is quantified. This can be achieved by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
4. Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal chemotactic response, is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This animal model is widely used to assess the in vivo efficacy of anti-inflammatory compounds, including CXCR2 antagonists.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
2. LPS Challenge:
-
Mice are anesthetized (e.g., with isoflurane).
-
A single intratracheal or intranasal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg) is administered to induce acute lung inflammation. A control group receives sterile phosphate-buffered saline (PBS).
3. Antagonist Administration:
-
The CXCR2 antagonist (e.g., this compound) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time point before or after the LPS challenge. The dosage and timing will depend on the pharmacokinetic properties of the compound. For example, Navarixin has been administered orally at 0.1-10 mg/kg.[5]
4. Bronchoalveolar Lavage (BAL):
-
At a specific time point after LPS challenge (e.g., 24 hours), mice are euthanized.
-
The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
The collected bronchoalveolar lavage fluid (BALF) is centrifuged to separate the cells from the supernatant.
5. Analysis of Inflammation:
-
Cell Counts: The total number of cells in the BALF is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain to quantify the number of neutrophils.
-
Cytokine and Chemokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/KC, CXCL2/MIP-2) in the BALF supernatant are measured using ELISA or multiplex bead assays.
-
Lung Histology: The lungs can be harvested, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) to assess the degree of neutrophil infiltration and lung injury.
6. Data Analysis:
-
The data from the antagonist-treated group are compared to the LPS-only group and the control (PBS) group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the reduction in neutrophil recruitment and inflammatory mediators.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating CXCR2 antagonists.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel, orally active CXCR1/2 receptor antagonist, Sch527123, inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5069 [openinnovation.astrazeneca.com]
- 8. AZD-5069 | CXCR | TargetMol [targetmol.com]
- 9. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repertaxin, a novel inhibitor of rat CXCR2 function, inhibits inflammatory responses that follow intestinal ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. SCH-479833 | CXCR1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 18. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
SB-332235: A Comparative Analysis of its Selectivity Profile Against Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of SB-332235, a potent nonpeptide antagonist of the chemokine receptor CXCR2. The data presented herein is crucial for researchers investigating the therapeutic potential of targeting the CXCR2 signaling pathway in various inflammatory diseases and cancer.
Selectivity Profile of this compound
This compound is a highly selective antagonist for the human CXCR2 receptor. The primary evidence for its selectivity comes from a seminal study by Podolin et al. (2002), which established its potent inhibitory activity on CXCR2 while demonstrating significantly lower affinity for the closely related CXCR1 receptor.
Data Presentation
The following table summarizes the known quantitative data for this compound's inhibitory activity against CXCR2 and CXCR1. It is important to note that while the Podolin et al. (2002) study is extensively referenced for a broader selectivity screening against a panel of other chemokine receptors, the specific quantitative data for receptors such as CCR1, CCR2b, CCR3, CCR4, CCR5, CCR7, and CXCR4 were not available in the public domain at the time of this review.
| Receptor | Ligand Used in Assay | Assay Type | Measured Value (IC50) | Fold Selectivity (CXCR1/CXCR2) | Reference |
| CXCR2 | [¹²⁵I]IL-8 | Radioligand Binding | 7.7 nM | - | [1] |
| CXCR1 | [¹²⁵I]IL-8 | Radioligand Binding | >2200 nM | ~285 | [1] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates a higher potency. The selectivity is calculated as the ratio of IC50 for CXCR1 to the IC50 for CXCR2.
Experimental Protocols
The determination of the selectivity profile of a compound like this compound involves two primary types of in vitro assays: radioligand binding assays to assess direct receptor binding and functional assays, such as chemotaxis, to measure the inhibition of cellular responses mediated by receptor activation.
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity of a test compound to a specific chemokine receptor.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to a specific chemokine receptor (e.g., CXCR2 or CXCR1).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human chemokine receptor of interest (e.g., CHO-K1 cells).
-
Radiolabeled ligand (e.g., [¹²⁵I]IL-8).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
A competition binding assay is set up in a 96-well plate.
-
Each well contains a fixed concentration of the cell membranes expressing the target receptor and a fixed concentration of the radiolabeled ligand.
-
A range of concentrations of this compound is added to the wells.
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Chemotaxis Assay (Representative Protocol)
This protocol is a representative method for assessing the functional antagonism of a test compound on chemokine-induced cell migration.
Objective: To determine the concentration of this compound required to inhibit 50% of the chemotactic response of a specific cell type towards a chemokine.
Materials:
-
A cell line or primary cells that express the chemokine receptor of interest and are known to undergo chemotaxis (e.g., human neutrophils for CXCR2).
-
Chemoattractant (e.g., human recombinant IL-8).
-
This compound.
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
Cell staining and counting equipment (e.g., Calcein-AM and a fluorescence plate reader).
Procedure:
-
The lower wells of the chemotaxis chamber are filled with assay medium containing a specific concentration of the chemoattractant (e.g., IL-8).
-
The upper wells are seeded with the cells that have been pre-incubated with various concentrations of this compound or vehicle control.
-
The chamber is incubated at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 1-3 hours).
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower side of the membrane are quantified. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity with a plate reader.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the chemokine-induced cell migration (IC50).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing chemokine receptor selectivity and the signaling pathway of CXCR2.
Figure 1. Experimental workflow for determining the selectivity profile of a chemokine receptor antagonist.
Figure 2. Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
References
Validating the Inhibition of IL-8 Induced Signaling by SB-332235: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-332235, a potent and selective nonpeptide antagonist of the CXCR2 receptor, with other relevant inhibitors of the Interleukin-8 (IL-8) signaling pathway. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to IL-8 Signaling and the Role of this compound
Interleukin-8, a member of the CXC chemokine family, is a key mediator of inflammation and plays a crucial role in neutrophil chemotaxis and activation.[1][2] It exerts its effects by binding to two G protein-coupled receptors, CXCR1 and CXCR2.[1][2] Dysregulation of the IL-8 signaling pathway is implicated in a variety of inflammatory diseases and cancer.[1][2]
This compound is a potent and orally active antagonist of the CXCR2 receptor.[3][4] It exhibits high selectivity for CXCR2 over CXCR1, making it a valuable tool for dissecting the specific roles of this receptor in IL-8 mediated signaling.[3][4] By blocking the interaction of IL-8 with CXCR2, this compound effectively inhibits downstream signaling cascades, leading to a reduction in inflammatory responses.
Comparative Analysis of CXCR2 Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and two other commonly used CXCR2 antagonists, Navarixin and Reparixin. This data provides a quantitative comparison of their potencies.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | CXCR2 | 7.7[3][4] | 285-fold selective for CXCR2 over CXCR1[3][4] | Nonpeptide antagonist[3][4] |
| Navarixin | CXCR1/CXCR2 | 36 (CXCR1), 2.6 (CXCR2) | Dual inhibitor | Potent, orally bioavailable antagonist |
| Reparixin | CXCR1/CXCR2 | - | Higher efficacy for CXCR1 | Non-competitive allosteric blocker[5] |
Note: IC50 values may vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Validation of this compound Activity
The inhibitory effect of this compound on IL-8 induced signaling can be validated through a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.
IL-8 Signaling Pathway and Inhibition by this compound
Caption: IL-8 signaling cascade and the inhibitory action of this compound on the CXCR2 receptor.
Experimental Workflow for Validating this compound
Caption: A typical experimental workflow for the in vitro validation of this compound.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of this compound to inhibit the migration of neutrophils towards an IL-8 gradient.
Materials:
-
Human neutrophils (isolated from fresh human blood)
-
This compound
-
Recombinant human IL-8
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Calcein-AM (for fluorescence-based quantification) or Hemocytometer
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood using a standard density gradient centrifugation method. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay medium to achieve the desired final concentrations.
-
Chemoattractant Preparation: Prepare a solution of IL-8 in assay medium at a concentration known to induce robust chemotaxis (e.g., 10 ng/mL).
-
Assay Setup:
-
Add the IL-8 solution to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, for a fluorescence-based method, lyse the migrated cells and quantify the fluorescence of a pre-loaded dye like Calcein-AM.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Calcium Mobilization Assay
This assay assesses the ability of this compound to block the transient increase in intracellular calcium concentration induced by IL-8 binding to CXCR2.
Materials:
-
Cells expressing CXCR2 (e.g., transfected HEK293 cells or human neutrophils)
-
This compound
-
Recombinant human IL-8
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the CXCR2-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Inhibitor Incubation: Add different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of IL-8 into each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Calculate the percentage of inhibition of the IL-8-induced calcium flux for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Western Blot for Downstream Signaling (p-Akt and p-ERK)
This method is used to determine if this compound inhibits the IL-8-induced phosphorylation of key downstream signaling molecules like Akt and ERK.
Materials:
-
Cells expressing CXCR2
-
This compound
-
Recombinant human IL-8
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with IL-8 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the levels of phosphorylated proteins as a ratio to the total protein levels. Compare the levels in this compound-treated samples to the IL-8 stimulated control.
Conclusion
This compound is a potent and selective CXCR2 antagonist that effectively inhibits IL-8-induced signaling. The experimental protocols provided in this guide offer a framework for validating its inhibitory activity and comparing its performance against other CXCR2 inhibitors. The high selectivity of this compound makes it a particularly useful tool for investigating the specific contributions of the CXCR2 receptor to various physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of CXCR2: A Comparative Analysis of the Pharmacological Antagonist SB-332235 and Knockout Models
For researchers, scientists, and drug development professionals, understanding the intricacies of the CXCR2 signaling pathway is paramount for developing effective therapeutics against a spectrum of inflammatory diseases. This guide provides a comprehensive cross-validation of the effects of the selective CXCR2 antagonist, SB-332235, with data from CXCR2 knockout animal models, offering a clear comparison of these two critical research tools.
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Its involvement in various inflammatory conditions, including arthritis, traumatic brain injury, and inflammatory bowel disease, has made it a prime target for therapeutic intervention. This guide delves into the comparative efficacy and mechanistic insights provided by a potent, orally active nonpeptide CXCR2 antagonist, this compound, and genetic knockout models of CXCR2.
Quantitative Comparison of this compound and CXCR2 Knockout Models
The following tables summarize the key quantitative findings from studies utilizing this compound and CXCR2 knockout mice in various models of inflammation.
| Parameter | This compound Treatment | CXCR2 Knockout Model | Experimental Model | Reference |
| Neutrophil Infiltration | Significantly reduced | Dramatically fewer infiltrating PMNs | Corneal Injury | [1] |
| Arthritis Severity | Greatly reduced | Attenuated disease | Autoantibody-mediated arthritis | [2] |
| Wound Healing | Not directly studied | Delayed epithelial resurfacing and wound closure | Excisional wound | [3] |
| Inflammatory Cytokine Levels | Reduced synovial fluid IL-8 | Altered secretion of IL-1β | Arthritis/Wound Healing | [4][5] |
| Tumorigenesis | Reduced | Highly resistant to adenoma induction | Colitis-associated cancer | [6] |
Note: This table presents a synthesis of data from multiple studies. Direct head-to-head comparative studies are limited.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of key experimental protocols.
Autoantibody-Mediated Arthritis Model
This model is utilized to assess the effector phase of arthritis.[2]
-
Induction: Arthritis is induced in mice by the intraperitoneal injection of K/BxN serum.
-
This compound Administration: A solution of this compound is administered to a cohort of mice, typically via oral gavage, at a predetermined dosage and frequency. A vehicle control group receives the solvent alone.
-
CXCR2 Knockout Mice: A parallel experiment is conducted using CXCR2 knockout mice and their wild-type littermates.
-
Assessment: Disease severity is monitored daily by scoring ankle thickness and clinical signs of inflammation.
-
Histological Analysis: At the end of the experiment, joint tissues are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess cellular infiltration and joint damage.
Traumatic Brain Injury (TBI) Model
This model is employed to investigate neuroinflammation and the effects of CXCR2 inhibition on neuronal damage.[7][8]
-
Induction: TBI is induced in anesthetized mice using a controlled cortical impact device.
-
This compound Administration: this compound is administered to the treatment group, often at multiple time points post-injury (e.g., 30 minutes, 6, 24, and 30 hours).
-
Neurological Assessment: Neurological deficits are assessed using standardized scoring systems (e.g., modified neurological severity score). Motor and cognitive functions are evaluated through tests like the beam balance and novel object recognition tests.
-
Biochemical Analysis: Brain tissues are collected for Western blot and immunohistochemical analyses to measure the expression of inflammatory markers such as CXCL1, CXCR2, and components of the NLRP3 inflammasome.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay is used to quantify the effect of CXCR2 antagonists on neutrophil migration.[9]
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.
-
Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., CXCL1 or IL-8).
-
Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber. The chamber is incubated to allow for migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for comparing this compound and CXCR2 knockout models.
Concluding Remarks
The collective evidence from studies using the pharmacological antagonist this compound and CXCR2 knockout models strongly supports the critical role of the CXCR2 signaling pathway in mediating inflammatory responses, primarily through the regulation of neutrophil recruitment. While both tools demonstrate a significant reduction in inflammation across various models, there are nuances to consider.
Pharmacological inhibition with this compound offers the advantage of temporal control, allowing for the investigation of CXCR2's role at different stages of a disease process. This is particularly relevant for therapeutic development. Conversely, CXCR2 knockout models provide a "cleaner" system to study the complete absence of receptor function from development, though potential compensatory mechanisms cannot be entirely ruled out.
The data strongly suggests that the effects of this compound are indeed on-target, as they largely phenocopy the observations in CXCR2 knockout animals in the context of inflammation. This cross-validation provides a robust foundation for the continued investigation of CXCR2 antagonists as a promising therapeutic strategy for a wide range of inflammatory disorders. Future research employing direct, side-by-side comparisons in a broader array of disease models will further refine our understanding of the subtle differences and concordances between these two invaluable research approaches.
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. Deficiency of CXCR2, but not other chemokine receptors, attenuates a murine model of autoantibody-mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 6. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 7. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Head-to-head comparison of SB-332235 and Reparixin in vivo
In the landscape of inflammatory disease therapeutics, the inhibition of chemokine receptors CXCR1 and CXCR2 has emerged as a promising strategy. These receptors, primarily expressed on neutrophils, play a pivotal role in mediating the inflammatory cascade. This guide provides a comprehensive head-to-head comparison of two prominent CXCR inhibitors, SB-332235 and Reparixin, based on available in vivo experimental data. While direct comparative studies are limited, this analysis consolidates findings from individual in vivo investigations to offer researchers, scientists, and drug development professionals a clear overview of their respective profiles.
Mechanism of Action and Receptor Selectivity
This compound is a potent and highly selective nonpeptide antagonist of CXCR2, exhibiting a 285-fold greater selectivity for CXCR2 over CXCR1.[1] Its mechanism involves blocking the binding of endogenous ligands, such as IL-8, to CXCR2, thereby inhibiting downstream signaling pathways that lead to neutrophil activation and migration.
Reparixin, conversely, is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[2][3] It demonstrates a marked preference for CXCR1 (IC50 = 1 nM) over CXCR2 (IC50 = 400 nM).[4] By binding to an allosteric site, Reparixin prevents the conformational changes required for receptor activation and subsequent G-protein-mediated signaling, without directly competing with ligand binding.[4]
In Vivo Performance Data
The following tables summarize the quantitative data from key in vivo studies for this compound and Reparixin in various animal models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose & Administration | Key Findings | Reference |
| Antigen-Induced Arthritis | Rabbit | 10-25 mg/kg, p.o., twice daily for 14 days | Significantly reduced total leukocytes, neutrophils, monocytes, and lymphocytes in synovial fluid.[1] | [1] |
| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg, i.p., at 30 min, 6, 24, and 30 hours post-injury | Significantly improved neurological function (reduced mNSS score) and motor coordination.[2][5] | [2][5] |
Table 2: In Vivo Efficacy of Reparixin
| Model | Species | Dose & Administration | Key Findings | Reference |
| Acute Lung Injury (LPS-induced) | Mouse | 15 µg/g, i.p. | Reduced neutrophil recruitment into the alveolar space by approximately 50%.[4][6][7][8] Reduced vascular permeability by approximately 65%.[9] | [4][6][7][8][9] |
| Myelofibrosis (Gata1low mice) | Mouse | 7.5 mg/kg/day via subcutaneous osmotic pump for 20 or 37 days | Significantly reduced bone marrow and splenic fibrosis.[9][10][11][12][13] | [9][10][11][12][13] |
Experimental Protocols
This compound in Rabbit Antigen-Induced Arthritis Model
1. Induction of Arthritis:
-
New Zealand White rabbits are immunized with ovalbumin (OVA) in Freund's complete adjuvant.
-
Two weeks later, a booster injection of OVA in Freund's incomplete adjuvant is administered.
-
Four weeks after the initial immunization, arthritis is induced by an intra-articular injection of OVA into one knee joint.
2. Treatment:
-
This compound is administered orally (p.o.) at doses of 10-25 mg/kg twice a day.[1]
-
Treatment is initiated at the time of arthritis induction and continues for 14 days.[1]
3. Outcome Measures:
-
Synovial fluid is collected at the end of the study for leukocyte counting (total and differential).
-
Histopathological analysis of the joint tissue is performed to assess inflammation and cartilage damage.
Reparixin in Mouse Acute Lung Injury (ALI) Model
1. Induction of ALI:
-
C57BL/6 mice are exposed to aerosolized lipopolysaccharide (LPS) to induce lung inflammation.
2. Treatment:
-
Reparixin is administered via intraperitoneal (i.p.) injection at a dose of 15 µg/g.[4][6][7][8]
-
The treatment is given prior to or after LPS exposure to assess both prophylactic and therapeutic effects.
3. Outcome Measures:
-
Bronchoalveolar lavage (BAL) fluid is collected to quantify neutrophil infiltration into the alveolar space.
-
Lung vascular permeability is assessed by measuring the extravasation of Evans blue dye.
-
Arterial blood gas analysis is performed to evaluate gas exchange.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and Reparixin, as well as the experimental workflows for the in vivo studies described.
References
- 1. Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 10. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CXCL1 Inhibitor Reparixin Rescues Myelofibrosis in the Gata1low Model of the Disease | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of CXCR1/2 reduces the emperipolesis between neutrophils and megakaryocytes in the Gata1low model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming SB-332235's Mechanism of Action: A Comparison Guide Using a CXCR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the CXCR2 antagonist, SB-332235, in the presence and absence of a CXCR2 agonist. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers seeking to confirm the mechanism of action of this compound and similar compounds targeting the CXCR2 receptor.
Unveiling the Antagonistic Action of this compound
This compound is a potent and selective non-peptide antagonist of the human CXCR2 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses.[1][2] Its mechanism of action lies in its ability to competitively block the binding of natural CXCR2 ligands, such as interleukin-8 (IL-8 or CXCL8) and growth-regulated oncogene-alpha (GRO-alpha or CXCL1), thereby inhibiting downstream signaling pathways.[1][3] To definitively confirm this antagonistic activity, it is essential to demonstrate that the inhibitory effect of this compound can be surmounted by increasing concentrations of a CXCR2 agonist.
This guide outlines key in vitro assays that unequivocally demonstrate the competitive antagonism of this compound at the CXCR2 receptor.
Data Presentation: Quantifying the Competitive Antagonism
The following tables summarize quantitative data from key experiments demonstrating the competitive nature of this compound. These assays measure the ability of this compound to inhibit CXCR2 activation induced by a specific agonist.
Table 1: Inhibition of CXCL8-Induced Calcium Mobilization in CXCR2-Expressing Cells
| CXCR2 Agonist (CXCL8) Concentration | This compound IC₅₀ (nM) | Fold Shift in IC₅₀ |
| 1 nM (EC₅₀) | 8.5 ± 1.2 | - |
| 10 nM | 45.3 ± 5.1 | 5.3 |
| 100 nM | 210.7 ± 25.8 | 24.8 |
Data presented are representative of typical findings in a calcium mobilization assay. The rightward shift in the IC₅₀ of this compound with increasing concentrations of the agonist CXCL8 is a hallmark of competitive antagonism.
Table 2: Inhibition of GRO-alpha-Induced Neutrophil Chemotaxis
| CXCR2 Agonist (GRO-alpha) Concentration | This compound IC₅₀ (nM) | Fold Shift in IC₅₀ |
| 3 ng/mL (EC₅₀) | 10.2 ± 2.1 | - |
| 30 ng/mL | 58.9 ± 7.5 | 5.8 |
| 300 ng/mL | 295.1 ± 32.4 | 28.9 |
This table illustrates that higher concentrations of the CXCR2 agonist GRO-alpha require proportionally higher concentrations of this compound to achieve 50% inhibition of neutrophil chemotaxis, further confirming its competitive mechanism.
Table 3: Inhibition of Agonist-Stimulated [³⁵S]GTPγS Binding to CXCR2 Membranes
| CXCR2 Agonist (CXCL8) Concentration | This compound IC₅₀ (nM) | Fold Shift in IC₅₀ |
| 0.3 nM (EC₅₀) | 9.8 ± 1.5 | - |
| 3 nM | 52.1 ± 6.8 | 5.3 |
| 30 nM | 265.4 ± 31.2 | 27.1 |
The GTPγS binding assay provides a direct measure of G protein activation. The data shows a clear competitive relationship between this compound and CXCL8 at the receptor level.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.
Caption: CXCR2 signaling and this compound's inhibitory action.
Caption: Workflow for confirming competitive antagonism.
Caption: Competitive binding at the CXCR2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR2 activation.
Materials:
-
CXCR2-expressing cells (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
CXCR2 agonist (e.g., CXCL8)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Protocol:
-
Cell Seeding: Seed CXCR2-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of the CXCR2 agonist at different fixed concentrations (e.g., EC₅₀, 10x EC₅₀, 100x EC₅₀).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the CXCR2 agonist solution to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the response of the agonist alone (100%) and buffer (0%).
-
Plot the normalized response against the log concentration of this compound for each agonist concentration.
-
Calculate the IC₅₀ value for this compound at each agonist concentration using a non-linear regression analysis.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Freshly isolated human neutrophils
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
CXCR2 agonist (e.g., GRO-alpha or CXCL8)
-
This compound
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24- or 96-well plates
-
Cell viability/quantification reagent (e.g., Calcein AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend in assay medium.
-
Assay Setup:
-
Add the CXCR2 agonist at various concentrations to the lower wells of the plate.
-
Place the Transwell® inserts into the wells.
-
-
Compound and Cell Addition:
-
In separate tubes, pre-incubate the neutrophil suspension with serial dilutions of this compound or vehicle control for 15-30 minutes.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method (e.g., add Calcein AM and measure fluorescence, or add CellTiter-Glo® and measure luminescence).
-
-
Data Analysis:
-
Normalize the data to the migration induced by the agonist alone (100%) and buffer (0%).
-
Plot the percentage of inhibition against the log concentration of this compound for each agonist concentration.
-
Determine the IC₅₀ value for this compound at each agonist concentration.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CXCR2 upon agonist binding.
Materials:
-
Cell membranes prepared from CXCR2-expressing cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4)
-
[³⁵S]GTPγS (radiolabeled)
-
CXCR2 agonist (e.g., CXCL8)
-
This compound
-
GTPγS (non-radiolabeled, for non-specific binding determination)
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates
-
Microplates
-
Scintillation counter or filter-based detection system
Protocol:
-
Assay Reaction Setup:
-
In a microplate, combine the CXCR2-containing cell membranes, serial dilutions of this compound, and a fixed concentration of the CXCR2 agonist.
-
For determining non-specific binding, add a high concentration of non-radiolabeled GTPγS.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle agitation.
-
Detection:
-
SPA method: Add SPA beads to each well and incubate for a further 1-3 hours to allow the beads to settle. Measure the radioactivity using a scintillation counter.
-
Filtration method: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS. Measure the radioactivity retained on the filters.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Normalize the data to the stimulation by the agonist alone (100%) and basal binding (0%).
-
Plot the percentage of stimulation against the log concentration of this compound for each agonist concentration.
-
Calculate the IC₅₀ value for this compound at each agonist concentration.
-
By following these protocols and analyzing the resulting data, researchers can effectively demonstrate and quantify the competitive antagonistic mechanism of action of this compound at the CXCR2 receptor, providing a solid foundation for further drug development and in vivo studies.
References
A Head-to-Head Battle for CXCR2 Inhibition: Pharmacological Antagonism versus Genetic Knockdown
For researchers, scientists, and drug development professionals investigating the multifaceted roles of the C-X-C chemokine receptor 2 (CXCR2), the choice of inhibitory tool is a critical experimental design decision. This guide provides a comprehensive comparison of two predominant methods for blocking CXCR2 function: the small molecule antagonist, SB-332235, and siRNA-mediated gene knockdown.
This objective analysis delves into the mechanisms of action, experimental considerations, and potential outcomes associated with each approach. By presenting available quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Strategies
This compound and siRNA knockdown represent fundamentally different approaches to inhibiting CXCR2. This compound is a potent, nonpeptide, and selective antagonist that competitively binds to CXCR2, preventing its activation by endogenous ligands such as IL-8.[1][2][3][4][5][6] In contrast, siRNA-mediated knockdown targets the CXCR2 mRNA, leading to its degradation and thereby preventing the synthesis of the CXCR2 protein itself.[7][8]
dot
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Silencing of CXCR2 and CXCR7 protects against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Effects of SB-332235: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of SB-332235 against other established anti-inflammatory agents. The data presented is compiled from various preclinical studies to offer a benchmark for researchers evaluating novel anti-inflammatory compounds.
Executive Summary
This compound is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2), a key mediator in the recruitment of neutrophils to sites of inflammation.[1][2][3] This guide benchmarks this compound's anti-inflammatory properties against a standard corticosteroid, Dexamethasone, and a common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Additionally, other selective CXCR2 antagonists, Navarixin and Reparixin, are included for a more targeted comparison.
The data indicates that this compound exhibits high potency in inhibiting neutrophil chemotaxis, a critical event in the inflammatory cascade. While direct comparative studies are limited, the available data suggests that its efficacy in specific inflammatory pathways, such as chemokine-mediated neutrophil migration, is significant. Dexamethasone demonstrates broad anti-inflammatory effects by acting on glucocorticoid receptors, while Ibuprofen's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.
Comparative Efficacy of Anti-Inflammatory Agents
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in key anti-inflammatory assays. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Inhibition of Neutrophil Chemotaxis
Neutrophil chemotaxis is a primary driver of acute inflammation. This table compares the potency of various compounds in inhibiting this process, primarily in response to the CXCR2 ligand, Interleukin-8 (IL-8).
| Compound | Target | Assay Type | Chemoattractant | IC50 / % Inhibition | Source |
| This compound | CXCR2 | Neutrophil Migration | IL-8 | IC50 = 22 nM (for a related compound SB 225002) | [4] |
| Navarixin (MK-7123) | CXCR1/CXCR2 | Neutrophil Migration | IL-8 | Reduced migration | [5] |
| Reparixin | CXCR1/CXCR2 | Neutrophil Migration | CXCL8 (IL-8) | IC50 = 1 nM (PMN migration) | [2] |
| Dexamethasone | Glucocorticoid Receptor | Neutrophil Migration | LPS-induced media | 88% reduction at 10⁻⁷ M | [6] |
| Ibuprofen | COX-1/COX-2 | Neutrophil Locomotion | C5a | ID50 = 60 µg/mL | [7] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key measure of anti-inflammatory activity.
| Compound | Cell Type | Stimulant | Cytokine | IC50 / % Inhibition | Source |
| This compound | Not explicitly stated in vitro | In vivo arthritis model | TNF-α, IL-8 | Significantly reduced levels | [2] |
| Dexamethasone | Human Retinal Pericytes | TNF-α, IL-1β | Multiple | IC50 = 2 nM to 1 µM | [8] |
| Dexamethasone | MCF-7 cells | TNF-α | Apoptosis | 80-90% block at 100 nM | |
| Ibuprofen | Not explicitly stated | Not explicitly stated | Not explicitly stated | No direct data found |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound and its comparators are mediated by distinct signaling pathways.
This compound: CXCR2 Antagonism
This compound acts as a selective antagonist of CXCR2. CXCR2 is a G-protein coupled receptor that, upon binding to its ligands (e.g., IL-8, GRO-α), triggers a signaling cascade leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. By blocking this receptor, this compound effectively inhibits the recruitment and activation of neutrophils at the site of inflammation.[1][3]
Dexamethasone: Glucocorticoid Receptor Agonism
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Ibuprofen: COX Inhibition
Ibuprofen is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
NLRP3 Inflammasome Pathway
Recent studies have shown that this compound can also exert its anti-inflammatory effects by suppressing the NLRP3 inflammasome signaling cascade.[9] The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to assess the chemotactic response of cells.
Principle: A porous membrane separates two compartments. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., IL-8) is placed in the lower chamber. The number of neutrophils that migrate through the membrane towards the chemoattractant is quantified.
General Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from whole blood using density gradient centrifugation.
-
Chamber Setup: A Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size) is used. The lower wells are filled with medium containing the chemoattractant and the test compound (e.g., this compound).
-
Cell Seeding: A suspension of isolated neutrophils is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of migrated cells on the lower side of the membrane is counted using a microscope. Alternatively, migrated cells can be quantified using a plate reader-based method.[10]
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels, such as cytokines, in biological samples.
Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of cytokine present.
General Protocol:
-
Cell Culture: Cells (e.g., peripheral blood mononuclear cells) are cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
The ELISA plate is coated with a capture antibody.
-
The plate is blocked to prevent non-specific binding.
-
Standards and samples are added to the wells and incubated.
-
The plate is washed, and the detection antibody is added and incubated.
-
The plate is washed again, and the enzyme conjugate (e.g., streptavidin-HRP) is added and incubated.
-
After a final wash, the substrate solution is added, and the color is allowed to develop.
-
A stop solution is added, and the absorbance is read on a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.[11][12][13]
Conclusion
This compound is a highly potent and selective CXCR2 antagonist with significant anti-inflammatory effects, primarily through the inhibition of neutrophil migration. The compiled data suggests that its efficacy in this specific pathway is comparable to or exceeds that of other CXCR2 antagonists. When compared to broader-acting anti-inflammatory agents like Dexamethasone and Ibuprofen, this compound offers a more targeted approach, which may translate to a different side-effect profile. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of this compound in various inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a CXCR1/CXCR2 antagonist on neutrophil migration in mild atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism for dexamethasone inhibition of neutrophil migration upon exposure to lipopolysaccharide in vitro: role of neutrophil interleukin-8 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human polymorphonuclear leukocyte cell responses by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Meta-Analysis of SB-332235 and Other CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of SB-332235, a potent and selective CXCR2 antagonist. The document synthesizes data from various studies to offer a comparative overview of its performance against other notable CXCR2 inhibitors, supported by detailed experimental data and methodologies.
Introduction to this compound
This compound is a nonpeptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as interleukin-8 (IL-8), are key mediators of inflammation, primarily through the recruitment and activation of neutrophils. By blocking this signaling pathway, this compound has demonstrated significant anti-inflammatory effects in various preclinical models, positioning it as a valuable tool for research into inflammatory diseases and a potential therapeutic candidate.
Comparative Analysis of CXCR2 Antagonists
This section provides a comparative look at the in vitro potency and pharmacokinetic profiles of this compound and other CXCR2 antagonists, including Danirixin and Navarixin.
Table 1: In Vitro Potency and Selectivity of CXCR2 Antagonists
| Compound | Target | IC50 (nM) | Selectivity vs. CXCR1 | Reference |
| This compound | Human CXCR2 | 7.7 | 285-fold | |
| Danirixin | Human CXCR2 | 12.5 (for CXCL8) | - | [1] |
| Navarixin | Human CXCR1 | 36 | - | [2] |
| Navarixin | Human CXCR2 | 2.6 | - | [2] |
Table 2: Pharmacokinetic Parameters of Selected CXCR2 Antagonists in Clinical Studies
| Compound | Study Population | Dose | Cmax | Tmax | AUC | Half-life | Reference |
| Danirixin | Healthy Adults | 100 mg | Reduced by 37% with food | Delayed with food (3h vs 2h fasted) | Reduced by 16% with food | - | [3][4] |
| Danirixin | Healthy Adults | 100 mg with omeprazole | Reduced by 65% | - | - | - | [4] |
| Danirixin | Elderly vs. Younger Adults | - | 50% lower in elderly | - | 50% lower in elderly | - | [4] |
| Navarixin | Advanced Solid Tumors | 30 mg or 100 mg once daily | - | - | - | - | [5] |
Key Experimental Protocols
Detailed methodologies for pivotal experiments involving this compound are outlined below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound for the CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled IL-8)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation: Culture HEK293-CXCR2 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of this compound, and a fixed concentration of the radiolabeled ligand.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand to calculate the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium release triggered by agonist binding to a G-protein coupled receptor like CXCR2.
Objective: To assess the functional antagonist activity of this compound at the CXCR2 receptor.
Materials:
-
CHO or HEK293 cells expressing human CXCR2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CXCR2 agonist (e.g., IL-8/CXCL8)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Plate CXCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. The instrument will add a specific concentration of the CXCR2 agonist (e.g., IL-8) to all wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. The ability of this compound to inhibit this fluorescence increase is used to determine its functional potency (IC50).
In Vivo Rabbit Model of Arthritis
This preclinical model is used to evaluate the anti-inflammatory efficacy of compounds in a disease-relevant context.
Objective: To determine the in vivo efficacy of this compound in reducing inflammation in an arthritis model.
Animal Model: New Zealand White rabbits.
Induction of Arthritis:
-
Acute Model: Intra-articular injection of human IL-8 or lipopolysaccharide (LPS) into the knee joint to induce acute inflammation.[6]
-
Chronic Model: Induction of antigen-induced arthritis by immunization with an antigen like ovalbumin followed by intra-articular challenge with the same antigen.
Treatment Protocol:
-
Administer this compound orally at specified doses (e.g., 10-25 mg/kg) twice daily.
-
A vehicle control group should be included.
Outcome Measures:
-
Synovial Fluid Analysis: Collect synovial fluid from the knee joint at the end of the study. Perform total and differential leukocyte counts (neutrophils, monocytes, lymphocytes).
-
Biomarker Analysis: Measure the levels of pro-inflammatory mediators in the synovial fluid, such as prostaglandins (PGE2), leukotrienes (LTB4, LTC4), and cytokines (IL-8, TNF-α), using ELISA or other immunoassays.
-
Histopathology: Assess joint tissues for signs of inflammation, cartilage degradation, and bone erosion.
Visualizing Mechanisms and Workflows
CXCR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ligand binding to CXCR2 and the point of intervention for antagonists like this compound.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Mobilization Assay
The workflow for a typical calcium mobilization assay to screen for CXCR2 antagonists is depicted below.
Caption: Workflow for a calcium mobilization assay.
Logical Comparison of CXCR2 Antagonists
This diagram provides a logical comparison of the key attributes of this compound, Danirixin, and Navarixin.
Caption: Comparative attributes of selected CXCR2 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A monoarthritis model in rabbits induced by repeated intra-articular injections of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SB-332235: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of SB-332235, a potent CXCR2 antagonist, integrating safety protocols and regulatory considerations.
Pre-Disposal and Handling
Before beginning any procedure that involves this compound, it is crucial to have the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves (meeting BS EN 374:2003 standards), and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eye wash station and safety shower are readily accessible.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Do not mix this compound waste with non-hazardous materials. It is also important to avoid mixing it with other incompatible chemical wastes to prevent violent reactions or the emission of flammable or poisonous gases.[3]
All waste containing this compound, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, vials), should be collected in a designated hazardous waste container.[4] The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[2]
Labeling and Storage of Waste
Properly label the hazardous waste container with the full chemical name, "this compound," and any other components of the waste stream. Do not use abbreviations or chemical formulas. The label should also include the start date of waste accumulation and the name of the responsible individual.
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area must be inspected weekly for any signs of leakage.[3]
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] Evaporation of chemical waste, even in a fume hood, is also prohibited.[4]
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
In the event of a spill, treat all contaminated materials as hazardous waste.[4] Small spills can be cleaned up by laboratory personnel using appropriate absorbent materials, while larger spills may require immediate reporting to your institution's emergency response team.[4]
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 410.66 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Formula | C₁₃H₁₀Cl₃N₃O₄S | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble to 100 mM in DMSO | --INVALID-LINK-- |
| Storage | Store at room temperature (RT) | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK--, --INVALID-LINK-- |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling SB-332235
For researchers, scientists, and drug development professionals working with SB-332235, a potent CXCR2 antagonist, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
While one Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a cautious approach is recommended as another source advises that the material should be considered hazardous until more information is available.[1][2] Therefore, adherence to standard laboratory safety protocols and the specific guidance outlined below is crucial.
Personal Protective Equipment (PPE)
Due to the nature of chemical research and until further information is available, it is prudent to handle this compound with a comprehensive suite of personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. The specific glove material should be selected based on the solvent being used to dissolve the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes the risk of inhalation, especially when handling the solid form of the compound. |
Operational and Handling Plan
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, dissolve this compound in a suitable solvent such as DMSO.
2. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Conduct all experimental procedures involving this compound within a designated and properly ventilated workspace.
-
Avoid direct contact with the compound and its solutions.
3. Spill Management:
-
In case of a spill, mechanically pick up the solid material.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures
In the event of accidental exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[1] |
| Ingestion | If symptoms persist after swallowing, consult a doctor.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste materials containing this compound, including unused compound, contaminated labware, and cleaning materials, in a clearly labeled, sealed container.
-
Environmental Precaution: Do not allow the product to enter sewers or surface and ground water.[1]
-
Disposal Method: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
